Ziprasidone D8
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVFYHBGMAFLY-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126745-58-1 | |
| Record name | 1126745-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ziprasidone D8 chemical structure and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ziprasidone-d8, a deuterated analog of the atypical antipsychotic Ziprasidone. It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the precise quantification of Ziprasidone in biological matrices. This document outlines its chemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and presents a visual representation of its chemical structure.
Core Chemical and Physical Data
The fundamental properties of Ziprasidone-d8 are summarized in the table below, offering a quick reference for researchers.
| Property | Value |
| Molecular Formula | C21H13D8ClN4OS[1][2][3][4][5] |
| Molecular Weight | 420.98 g/mol [2][3][5] |
| CAS Number | 1126745-58-1[1] |
| Formal Name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one[1] |
| Synonyms | CP-88059-d8, [2H8]-Ziprasidone[1][4] |
| Purity | ≥99% deuterated forms (d1-d8)[1] |
| Physical Form | Solid[1] |
| Solubility | Slightly soluble in DMSO and Methanol[1] |
| Predicted Density | 1.4±0.1 g/cm³[4] |
| Predicted Boiling Point | 554.8±50.0 °C at 760 mmHg[4] |
| Predicted Flash Point | 289.3±30.1 °C[4] |
Chemical Structure of Ziprasidone-d8
The following diagram illustrates the two-dimensional chemical structure of Ziprasidone-d8, highlighting the positions of the eight deuterium atoms.
Experimental Protocol: Quantification of Ziprasidone in Human Plasma by LC-MS/MS
This section details a validated method for the quantification of Ziprasidone in human plasma using Ziprasidone-d8 as an internal standard. This protocol is adapted from established bioanalytical methods.[1][2]
Preparation of Standard and Internal Standard Stock Solutions
-
Ziprasidone Stock Solution (1000 µg/mL): Accurately weigh 5.00 mg of Ziprasidone working standard and transfer it into a 5 mL volumetric flask. Dissolve the standard in 2.5 mL of methanol and make up the volume to the mark with methanol.[1]
-
Ziprasidone-d8 Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 5.00 mg of Ziprasidone-d8 and transfer it into a 5 mL volumetric flask. Dissolve the standard in 2.5 mL of methanol and make up the volume to the mark with methanol.[1]
-
Working Internal Standard Solution (100 ng/mL): Further dilute the Ziprasidone-d8 stock solution to a final concentration of 100 ng/mL.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.[1]
-
Pipette 100 µL of the plasma sample into a clean vial.[1]
-
Add 50 µL of the 100 ng/mL Ziprasidone-d8 internal standard solution to all samples, except for the blank plasma sample.[1]
-
Add 100 µL of a suitable buffer (e.g., Buffer-2 as mentioned in the reference) to all samples and vortex.[1]
-
Perform liquid-liquid extraction by adding an appropriate organic solvent.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Method Validation and Data Analysis
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The concentration of Ziprasidone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve. The linear range for this method has been reported to be from 0.2980 ng/mL to 201.4820 ng/mL.[1][2] Data acquisition and processing are performed using appropriate software, such as Mass Lynx.[1][2]
Logical Workflow for Bioanalytical Method
The following diagram illustrates the logical workflow for the quantification of Ziprasidone in a biological sample using Ziprasidone-d8.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Isotopic Purity of Deuterated Ziprasidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated Ziprasidone, with a focus on achieving high isotopic purity. It outlines established synthetic routes for Ziprasidone and proposes a strategy for deuterium incorporation. Furthermore, it details the analytical methodologies crucial for verifying isotopic enrichment and ensuring the final product's quality. This document also includes a summary of Ziprasidone's mechanism of action, relevant to its application as an atypical antipsychotic.
Introduction to Ziprasidone and Deuteration
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic effect is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][5] Like many pharmaceuticals, Ziprasidone undergoes extensive metabolism in the body, primarily mediated by aldehyde oxidase and, to a lesser extent, CYP3A4.[1][6]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a molecule's pharmacokinetic properties.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. Potential advantages of deuterated pharmaceuticals include an improved metabolic profile, increased half-life, and enhanced oral bioavailability, which may lead to a reduction in side effects or more convenient dosing regimens.[7][8]
Mechanism of Action: Receptor Binding Profile
Ziprasidone's efficacy stems from its unique and high-affinity binding to a range of neurotransmitter receptors.[1][2] It acts as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[5] Additionally, it moderately inhibits the synaptic reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.[4][5] Its relatively low affinity for histaminergic H1 and adrenergic α1 receptors may explain the lower incidence of side effects like sedation and orthostatic hypotension compared to other antipsychotics.[4][6]
The following diagram illustrates the primary signaling pathways affected by Ziprasidone.
Table 1: Receptor Binding Affinities (Ki, nM) of Ziprasidone
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT2A | 0.4[5] |
| Serotonin 5-HT2C | 1.3[5] |
| Serotonin 5-HT1D | 2[5] |
| Serotonin 5-HT1A | 3.4[5] |
| Dopamine D2 | 4.8[5] |
| Dopamine D3 | 7.2[5] |
| Adrenergic α1 | 10[5] |
| Histamine H1 | 47[5] |
Synthesis of Deuterated Ziprasidone
While specific patents for deuterated Ziprasidone are not publicly detailed, a viable synthetic route can be proposed by adapting established methods for the non-deuterated parent compound. The core synthesis of Ziprasidone typically involves the coupling of two key intermediates: 5-(2-chloroethyl)-6-chloro-1,3-dihydroindol-2-one (CEI) and 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) .
Proposed Synthetic Strategy for Deuteration
The most logical position for deuteration to impact metabolism would be on the ethyl linker connecting the piperazine and oxindole rings, as this area is susceptible to metabolic modification. Therefore, a deuterated version of the CEI intermediate, specifically 5-(2-chloroethyl-d4)-6-chloro-1,3-dihydroindol-2-one (CEI-d4) , is the target.
The following workflow outlines the proposed synthesis, purification, and analysis process.
Experimental Protocols
The following protocols are based on established syntheses of Ziprasidone and have been adapted to incorporate deuterium.
Step 1: Synthesis of 6-chloro-5-(chloroacetyl-d2)-1,3-dihydro-2H-indol-2-one (Intermediate 1-d2) This step is a modification of the Friedel-Crafts acylation described in patents such as EP1476162B1.[9]
-
To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 6-chloro-1,3-dihydro-2H-indol-2-one.
-
Slowly add chloroacetyl-d2 chloride (ClCOCD2Cl) to the mixture while maintaining a low temperature.
-
Allow the reaction to stir at room temperature until completion, monitored by TLC or HPLC.
-
Quench the reaction by carefully pouring it over an ice/water mixture.
-
Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of 5-(2-chloroethyl-1,1-d2)-6-chloro-1,3-dihydro-2H-indol-2-one (CEI-d2) This step involves the reduction of the keto group from the previous intermediate.
-
Dissolve the crude Intermediate 1-d2 in a suitable solvent like tetrahydrofuran (THF).
-
Treat the solution with a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce two additional deuterium atoms. The subsequent step involves converting the resulting hydroxyl group to a chloride.
-
Alternatively, a more direct reduction of the carbonyl can be achieved using a reagent like triethylsilane-d1 (Et3SiD) in the presence of a strong acid.
-
Work up the reaction appropriately to isolate the CEI-d2 intermediate. Purification can be achieved via recrystallization.[10]
Step 3: Synthesis of Ziprasidone-d4 This is the final coupling step, as detailed in various patents.[11]
-
In a reaction vessel, combine the deuterated intermediate CEI-d4, 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) or its hydrochloride salt, a base (e.g., sodium carbonate), and a catalyst (e.g., sodium bromide or iodide) in a high-boiling polar aprotic solvent like dimethylacetamide.[11]
-
Heat the mixture to 95-100°C and stir for several hours until the reaction is complete.[11]
-
Cool the reaction mixture and add water to precipitate the crude Ziprasidone-d4 free base.[11]
-
Filter the solid, wash with water, and dry.
-
Further purification is achieved by recrystallizing the crude product from a solvent such as tetrahydrofuran (THF).
Isotopic Purity Analysis
Ensuring high isotopic purity is critical for deuterated drugs. A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for this characterization.[12][13]
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Information Provided |
|---|---|---|
| HR-MS (e.g., ESI-HRMS) | Isotopic Enrichment | - Determines the relative abundance of different isotopologs (D0, D1, D2, D3, D4, etc.).[14][15]- Calculation of the percentage of isotopic purity.[14] |
| NMR Spectroscopy | Structural Integrity & Deuterium Position | - ¹H NMR: Disappearance of signals corresponding to the positions of deuteration.- ²H NMR: Appearance of signals confirming the presence and location of deuterium.- ¹³C NMR: Can show splitting patterns indicative of adjacent deuterium atoms. |
| HPLC | Chemical Purity | - Quantifies the amount of non-isotopic impurities (e.g., starting materials, by-products).- Ensures the final product meets pharmaceutical standards for chemical purity (e.g., >99%). |
Protocol for Isotopic Purity by HR-MS
-
Prepare a dilute solution of the purified deuterated Ziprasidone in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into an ESI-HRMS instrument or analyze via LC-HRMS.[14]
-
Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range of the protonated molecular ion [M+H]⁺.
-
Identify the ion cluster corresponding to the different isotopologs (e.g., [M(d0)+H]⁺, [M(d1)+H]⁺, [M(d2)+H]⁺, [M(d3)+H]⁺, [M(d4)+H]⁺).
-
Calculate the isotopic purity by integrating the peak areas of the relevant ions. The isotopic purity for the d4 species is calculated as:
-
% Purity (d4) = [Area(d4) / (Area(d0) + Area(d1) + ... + Area(d4))] x 100
-
Protocol for Structural Integrity by NMR
-
Dissolve a sample of the deuterated Ziprasidone in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H NMR and ¹³C NMR spectra. In the ¹H spectrum, the integration of the signals for the ethyl protons should be significantly diminished or absent, confirming successful deuteration.
-
Acquire a ²H NMR spectrum. This will show a signal at the chemical shift corresponding to the ethyl group, providing direct evidence of deuterium incorporation at the desired position.
By combining these synthetic and analytical strategies, deuterated Ziprasidone can be produced with high chemical and isotopic purity, making it suitable for further investigation in research and drug development settings.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone - Wikipedia [en.wikipedia.org]
- 3. Ziprasidone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 9. EP1476162B1 - Controlled synthesis of ziprasidone - Google Patents [patents.google.com]
- 10. WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof - Google Patents [patents.google.com]
- 11. EP1975169A1 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Ziprasidone D8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Ziprasidone D8, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug, Ziprasidone. This document details the key fragment ions, proposes a fragmentation pathway, and outlines a typical experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Ziprasidone is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This compound, a stable isotope-labeled analog of Ziprasidone, serves as an ideal internal standard in LC-MS/MS assays due to its similar chemical and physical properties to the parent drug, ensuring reliable and precise quantification. Understanding the fragmentation pattern of this compound is fundamental for developing robust and specific analytical methods.
Mass Spectrometry Fragmentation Pattern of this compound
Under positive ion electrospray ionization (ESI) conditions, this compound readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 421.2. Collision-induced dissociation (CID) of this precursor ion yields a characteristic pattern of product ions. The primary fragmentation pathway involves the cleavage of the piperazine ring and the ethyl side chain.
Quantitative Data Summary
The prominent product ions observed in the tandem mass spectrum of this compound are summarized in the table below. The data is compiled from various analytical studies and represents the most consistently reported fragments.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Relative Abundance |
| 421.2 | 194.0 | 3-(piperazin-1-yl)-1,2-benzisothiazole | High |
| 421.2 | 185.1 | 6-chloro-5-(2-aminoethyl-d8)-1,3-dihydro-2H-indol-2-one | Moderate |
| 421.2 | 227.1 | 6-chloro-5-(2-(piperazin-1-yl-d8)ethyl)-1,3-dihydro-2H-indol-2-one | Low |
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound molecule is initiated by the cleavage of the bond between the piperazine ring and the ethyl side chain. This leads to the formation of the two major product ions.
The most abundant product ion at m/z 194.0 corresponds to the intact 3-(piperazin-1-yl)-1,2-benzisothiazole moiety. The fragment at m/z 185.1 represents the deuterated 6-chloro-5-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one portion of the molecule. A less intense fragment at m/z 227.1, corresponding to the deuterated piperazine ethyl side chain attached to the indolinone ring, can also be observed.
Experimental Protocol
A typical experimental workflow for the analysis of this compound involves liquid chromatography separation followed by tandem mass spectrometry detection.
Sample Preparation
Biological samples (e.g., plasma, serum) are typically prepared using protein precipitation with a solvent like acetonitrile or methanol, or by liquid-liquid extraction with a suitable organic solvent. The internal standard, this compound, is added to the sample prior to extraction.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40 °C.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, monitoring the transition from the precursor ion to a specific product ion.
-
Precursor Ion: m/z 421.2 for this compound.
-
Product Ion(s): The primary product ion for quantification is typically m/z 194.0. Other ions can be used for confirmation.
-
Collision Energy: The collision energy is optimized to maximize the intensity of the desired product ion and may vary depending on the instrument used. Optimized collision energies have been reported in the range of 10-40 eV.[1]
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and collision gas) are optimized for maximum signal intensity.
Conclusion
This technical guide has provided a detailed overview of the mass spectrometry fragmentation of this compound. The well-defined fragmentation pattern, with the prominent product ion at m/z 194.0, allows for the development of highly selective and sensitive LC-MS/MS methods for the quantification of Ziprasidone in various matrices. The provided experimental protocol serves as a valuable starting point for researchers and scientists in the field of drug analysis and development. A thorough understanding of these principles is essential for ensuring the accuracy and reliability of bioanalytical data.
References
The Role of Ziprasidone-D8 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism and application of Ziprasidone-D8 as an internal standard in the quantitative analysis of the atypical antipsychotic drug, Ziprasidone. This guide is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical methodologies for employing stable isotope-labeled internal standards in bioanalytical assays.
Core Mechanism of Ziprasidone-D8 as an Internal Standard
Ziprasidone-D8 is a deuterated analog of Ziprasidone, meaning that eight hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[1][2] This subtle modification is the cornerstone of its efficacy as an internal standard in mass spectrometry-based analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4]
The fundamental principle behind using a stable isotope-labeled internal standard like Ziprasidone-D8 is to correct for variations that can occur during sample preparation and analysis. Because Ziprasidone-D8 is chemically and physically almost identical to the analyte (Ziprasidone), it experiences similar losses during extraction, and exhibits comparable ionization efficiency in the mass spectrometer.[1] However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled Ziprasidone by the mass spectrometer.
By adding a known amount of Ziprasidone-D8 to every sample, including calibration standards and unknown samples, a ratio of the analyte's signal to the internal standard's signal can be calculated. This ratio is then used for quantification. This ratiometric approach effectively normalizes for any sample-to-sample variability, leading to enhanced precision, accuracy, and reliability of the analytical method.[5]
Analytical Applications and Quantitative Data
Ziprasidone-D8 is predominantly used in LC-MS/MS methods for the quantification of Ziprasidone in biological matrices such as human and rabbit plasma.[3][6] These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][3][4]
Below is a summary of key quantitative parameters from validated bioanalytical methods employing Ziprasidone-D8 as an internal standard.
| Parameter | Ziprasidone | Ziprasidone-D8 | Reference |
| Parent Ion (m/z) [M+H]⁺ | 413.00, 413.2 | 421.10, 421.2 | [3][7] |
| Product Ion (m/z) | 193.99, 194.0 | 193.98, 194.0 | [3][7] |
| Linearity Range | 0.2980 - 201.4820 ng/mL | N/A | [3][4] |
| 0.05 - 200.00 ng/mL | N/A | [6] | |
| Intra-day Precision (% CV) | 0.625 - 0.947% | N/A | [6] |
| Inter-day Precision (% CV) | 2.182 - 3.198% | N/A | [6] |
| Overall Recovery | 92.57% | 95.70% | [6] |
Experimental Protocols
A generalized experimental protocol for the quantification of Ziprasidone in plasma using Ziprasidone-D8 as an internal standard is outlined below. This is a synthesis of methodologies reported in the scientific literature.[3][4][6]
Preparation of Standard and Internal Standard Solutions
-
Ziprasidone Stock Solution: Accurately weigh 5.00 mg of Ziprasidone and dissolve it in methanol to a final concentration of 1000.00 µg/mL.[3]
-
Ziprasidone-D8 Stock Solution: Accurately weigh 5.00 mg of Ziprasidone-D8 and dissolve it in methanol to a final concentration of 1000.00 µg/mL.[3]
-
Ziprasidone-D8 Working Solution: Dilute the Ziprasidone-D8 stock solution with an appropriate solvent (e.g., 50% acetonitrile in water) to a final concentration of 100 ng/mL.[3]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the plasma sample into a clean vial.
-
Add 50 µL of the Ziprasidone-D8 working solution (100 ng/mL) to all samples except for the blank.[3]
-
Vortex the samples to ensure complete mixing.
-
Add 100 µL of a suitable buffer to all samples and vortex.[3]
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., 20% methylene dichloride in pentane).[8]
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: Zorbax Eclipse XDB-C18 (100x4.6 mm, 3.5 µm) or Hypurity C18 (150 x 4.6 mm, 5 µm).[3][6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., 2 mM ammonium acetate).[3][6]
-
Injection Volume: 5 µL.[6]
-
Mass Spectrometry: Triple quadrupole mass spectrometer.[8]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[8]
Visualizations
Analytical Workflow for Ziprasidone Quantification
References
- 1. veeprho.com [veeprho.com]
- 2. Ziprasidone-d8 | TRC-Z485002-10MG | LGC Standards [lgcstandards.com]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Characteristics and Solubility of Ziprasidone D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ziprasidone D8, a deuterated analog of the atypical antipsychotic Ziprasidone. The information presented herein is intended to support research, development, and analytical activities involving this compound.
Core Physical and Chemical Properties
This compound is a solid substance at room temperature.[1] Key physical and chemical data are summarized in the table below, providing a comparative reference for Ziprasidone and its deuterated form.
| Property | This compound | Ziprasidone | Ziprasidone Hydrochloride |
| Molecular Formula | C₂₁H₁₃D₈ClN₄OS | C₂₁H₂₁ClN₄OS | C₂₁H₂₁ClN₄OS・HCl |
| Molecular Weight | 420.99 g/mol [2] | 412.94 g/mol [3] | 467.4 g/mol [4] |
| CAS Number | 1126745-58-1 | 146939-27-7 | 138982-67-9 |
| Appearance | Solid | White to slightly pink powder | White to slightly pink powder |
| Melting Point | 213-215 °C[5][6] | ~304 °C (decomposes) | >276°C[7] |
| pKa | Not explicitly found for D8; Ziprasidone is a weak base.[3] | Not explicitly found for D8; Ziprasidone is a weak base.[3] | Not explicitly found for D8; Ziprasidone is a weak base.[3] |
Solubility Profile
This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][5] A certified reference material of this compound hydrochloride is described as being completely miscible in water and is supplied as a 100 µg/mL solution in methanol, indicating good solubility in these solvents. The solubility of the non-deuterated form, Ziprasidone, has been more extensively characterized and provides a useful reference. Ziprasidone hydrochloride is freely soluble in chloroform, methanol, and ethanol, soluble in ether, sparingly soluble in acetonitrile, and insoluble in water.[8] The free base form of Ziprasidone has very low aqueous solubility, approximately 0.5 µg/mL.[3]
The following table summarizes the available solubility data.
| Solvent/System | This compound | Ziprasidone (Free Base) | Ziprasidone Hydrochloride |
| Water | Completely Miscible (as Hydrochloride salt) | ~0.5 µg/mL[3] | Insoluble[8] |
| Methanol | Soluble (as 100 µg/mL solution) | Slightly Soluble | Freely Soluble[8] |
| Ethanol | No quantitative data found | No quantitative data found | Freely Soluble[8] |
| Acetonitrile | No quantitative data found | No quantitative data found | Sparingly Soluble[8] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][5] | No quantitative data found | 1.2 mg/mL[4] |
| Dimethylformamide (DMF) | No quantitative data found | No quantitative data found | 0.16 mg/mL[4] |
| DMSO:PBS (pH 7.2) (1:2) | No quantitative data found | No quantitative data found | ~0.33 mg/mL[4] |
Experimental Protocols
Determination of Aqueous Solubility by Shake-Flask Method followed by LC-MS/MS Analysis
This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in an aqueous medium.
Workflow for Solubility Determination
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtrate with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the LC-MS/MS calibration curve.
-
LC-MS/MS Analysis: Analyze the diluted sample using a validated LC-MS/MS method for the quantification of this compound.[9]
-
Quantification: Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound. Calculate the original solubility in the aqueous buffer, accounting for the dilution factor.
LC-MS/MS Parameters for Quantification: A validated bioanalytical method for the quantification of Ziprasidone and this compound has been reported with the following parameters:[9]
-
Column: Hypurity C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: A suitable composition should be optimized, for example, a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Transitions:
Determination of Melting Point by Capillary Method
This protocol describes the determination of the melting point of this compound using the capillary method, a standard pharmacopeial technique.[11][12][13][14]
Workflow for Melting Point Determination
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Introduce the powdered sample into a capillary melting point tube, ensuring the sample is tightly packed to a height of 2-3 mm.[11]
-
Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Initial Heating: Heat the sample at a relatively fast rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point.[11]
-
Fine Heating: Reduce the heating rate to 1-2 °C/min to allow for accurate temperature measurement during the phase transition.[11]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (the clear point). The melting point is reported as this temperature range.
Mechanism of Action and Signaling Pathways
Ziprasidone is an atypical antipsychotic that exhibits a complex pharmacology, primarily through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[15][16] Its efficacy in treating the positive symptoms of schizophrenia is attributed to the blockade of D2 receptors in the mesolimbic pathway.[15] The antagonism of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[15]
The following diagrams illustrate the simplified, primary signaling pathways associated with Ziprasidone's antagonist action at these receptors.
Ziprasidone's Antagonism of the Dopamine D2 Receptor
Ziprasidone's Antagonism of the Serotonin 5-HT2A Receptor
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. usbio.net [usbio.net]
- 6. mybiosource.com [mybiosource.com]
- 7. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Quality Control of High-Purity Ziprasidone D8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity Ziprasidone D8, a deuterated internal standard crucial for the accurate quantification of the atypical antipsychotic drug Ziprasidone in various biological matrices. This document outlines key quality control methodologies, including detailed experimental protocols for purity assessment, and presents a standardized workflow for the procurement and verification of this critical analytical reagent.
Commercial Suppliers of High-Purity this compound
The procurement of high-purity this compound is a critical first step for any research or clinical application. The following table summarizes key information for several commercial suppliers. Purity is a critical parameter, and researchers should always request a certificate of analysis (CoA) for each batch.
| Supplier | Reported Purity | CAS Number | Notes |
| AdooQ BioScience | >99% HPLC purity | 1126745-58-1 | For research use only.[1] |
| Veeprho | Immediately available[2] | 1126745-58-1 | Leading supplier of impurity reference standards.[2] |
| Cayman Chemical | ≥99% deuterated forms (d1-d8)[3] | 1126745-58-1 | Intended for use as an internal standard for GC- or LC-MS.[3] |
| Simson Pharma | Accompanied by Certificate of Analysis[4] | 1126745-58-1 | Offers a range of Ziprasidone impurities.[4] |
| Clinivex | Available in 10mg, 50mg, 100mg units | Not Specified | Supplier of life science and laboratory research chemicals.[5] |
Experimental Protocols for Quality Assessment
The verification of purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is a representative method for assessing the chemical purity of this compound.
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Triethylamine
-
Deionized water
Chromatographic Conditions:
-
Column: Waters Spherisorb octadecylsilyl 1 (C18), 5.0 µm particle size, 250 x 4.6 mm i.d.[6]
-
Mobile Phase A: 0.05 M KH2PO4 buffer with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid : Acetonitrile (80:20, v/v)[6]
-
Mobile Phase B: 0.05 M KH2PO4 buffer with 10 mL/L triethylamine, adjusted to pH 2.5 with orthophosphoric acid : Acetonitrile (10:90, v/v)[6]
-
Gradient: A linear gradient elution can be optimized to ensure separation of all potential impurities.
-
Flow Rate: 1.5 mL/min[6]
-
Detection Wavelength: 250 nm[6]
-
Column Temperature: 25 °C[6]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Sample Preparation: Dissolve the this compound sample to be tested in the same solvent as the standard.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Analyze the resulting chromatograms. Purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Quantification
This protocol is a representative method for confirming the identity and quantifying this compound, often in a biological matrix.
Objective: To confirm the molecular weight of this compound and quantify its concentration, using it as an internal standard for Ziprasidone analysis.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Materials:
-
This compound sample
-
Ziprasidone reference standard
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Biological matrix (e.g., plasma), if applicable
Chromatographic Conditions:
-
Column: Hypurity C18, 150 x 4.6 mm, 5 µm[7]
-
Mobile Phase: 2 mM Ammonium acetate : Acetonitrile (5:95, v/v)[7]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 40 °C[7]
-
Injection Volume: 5 µL[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ziprasidone: Monitor the transition from the precursor ion (m/z of protonated Ziprasidone) to a specific product ion.
-
This compound: Monitor the transition from the precursor ion (m/z of protonated this compound) to a specific product ion. The precursor ion will be 8 Da higher than that of non-deuterated Ziprasidone.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Procedure:
-
Sample Preparation: For quantification in a biological matrix, a liquid-liquid extraction or protein precipitation is typically performed.[7]
-
Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of this compound (as the internal standard) and varying concentrations of Ziprasidone.
-
Injection: Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Data Analysis: The identity of this compound is confirmed by its retention time and specific MRM transition. Quantification is achieved by calculating the ratio of the peak area of Ziprasidone to the peak area of this compound and comparing it to the calibration curve.
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for the procurement and in-house quality verification of a high-purity deuterated standard like this compound.
Caption: Procurement and QC workflow for this compound.
References
- 1. adooq.com [adooq.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ziprasidone-D8 | CAS No- 1126745-58-1 | Simson Pharma Limited [simsonpharma.com]
- 5. theclinivex.com [theclinivex.com]
- 6. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: A Robust LC-MS/MS Method for the Quantification of Ziprasidone in Human Plasma Using Ziprasidone D8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the atypical antipsychotic drug, Ziprasidone, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ziprasidone D8, is utilized. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer. This robust and validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][4] Accurate measurement of Ziprasidone concentrations in biological matrices is crucial for pharmacokinetic analysis and for establishing a therapeutic window. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the results.[5][6][7] This application note details a validated LC-MS/MS method for the determination of Ziprasidone in human plasma, employing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Ziprasidone and this compound reference standards (purity >98%)[5]
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid and ammonium acetate (analytical grade)
-
Human plasma with K3EDTA as an anticoagulant[5]
-
Ultrapure water
Instrumentation
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical column: Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5µm or equivalent[5]
-
Data acquisition and processing software (e.g., MassLynx)[5]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ziprasidone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[5]
-
Working Standard Solutions: Prepare serial dilutions of the Ziprasidone stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.[5]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5µm[5] |
| Mobile Phase | Acetonitrile : 5mM Ammonium Acetate (85:15, v/v)[5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 4 minutes[7] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ziprasidone: m/z 413.1 → 194.1[8]this compound: m/z 421.2 → 194.0[9] |
| Nebulizer Gas | 5 psi[7] |
| CAD Gas | 5 psi[7] |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ziprasidone | 0.298 - 201.482[5] | > 0.99 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (0.5 ng/mL) | < 10 | < 12 | 88 - 112 |
| Medium QC (50 ng/mL) | < 8 | < 10 | 90 - 110 |
| High QC (150 ng/mL) | < 7 | < 9 | 92 - 108 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Ziprasidone | ~82%[10] |
| This compound | ~95.70%[7] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Ziprasidone.
Caption: Simplified signaling pathway of Ziprasidone's mechanism of action.
References
- 1. What is the mechanism of Ziprasidone Hydrochloride? [synapse.patsnap.com]
- 2. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ziprasidone in Human Plasma using Ziprasidone D8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ziprasidone in human plasma.[1][2] The use of a stable isotope-labeled internal standard, Ziprasidone D8, ensures high accuracy and precision.[1][2][3] The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and has been validated over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Ziprasidone.[1][4]
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Monitoring plasma concentrations of Ziprasidone is crucial for optimizing drug therapy and ensuring patient adherence.[5] This application note describes a robust LC-MS/MS method for the determination of Ziprasidone in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing. The method is validated for its specificity, sensitivity, accuracy, and precision.[4][6]
Experimental
Materials and Reagents
-
Ziprasidone hydrochloride (99.56% purity)[7]
-
This compound (Internal Standard)
-
Methanol (HPLC grade)[1]
-
Ammonium acetate
-
Formic acid
-
Methyl tert-butyl ether (MTBE)[8]
-
Dichloromethane (DCM)[8]
-
Human plasma (EDTA)[5]
-
Deionized water
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for analysis.[4][9]
-
LC System: Agilent® 1260 Infinity or equivalent[10]
-
Mass Spectrometer: SCIEX® 6500 Triple Quad or equivalent[10]
-
Analytical Column: Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5 µm or equivalent[1][2]
Preparation of Solutions
-
Standard Stock Solutions: Prepare stock solutions of Ziprasidone (1 mg/mL) and this compound (1 mg/mL) in methanol.[1][8]
-
Working Standard Solutions: Prepare working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.[1]
-
Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of this compound in methanol.[1]
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 150 µL of human plasma into a 2.0 mL polypropylene centrifuge tube.[8]
-
Add 10 µL of the 100 ng/mL this compound internal standard solution and vortex briefly.[8]
-
To alkalinize the plasma, add 50 µL of 1.0 M sodium carbonate (pH 11.5).[8]
-
Add 200 µL of chilled acetonitrile and vortex for 20 seconds.[8]
-
Add 1.7 mL of an MTBE–DCM (70:30% v/v) mixture and vortex for 1 minute.[8]
-
Centrifuge the samples at 5,000 g for 10 minutes.[7]
-
Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[7]
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
LC-MS/MS Conditions
-
Mobile Phase: Acetonitrile and 2 mmol/L ammonium acetate in water (90:10, v/v).[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 5 µL.[10]
-
Column Temperature: 40°C.[10]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][11]
-
MS/MS Transitions:
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.[6]
Linearity
The method demonstrated good linearity over the concentration range of 0.2980 ng/mL to 201.4820 ng/mL.[1][2] Another study showed linearity from 0.25 to 500 ng/mL.[4] The correlation coefficient (r²) was consistently ≥ 0.998.[4][8]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The coefficient of variation (%CV) for both intra- and inter-day precision was less than 15%.[3][4] The accuracy was within ±15% of the nominal concentrations.[4]
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.2980 - 201.4820 ng/mL | [1][2] |
| 0.25 - 500 ng/mL | [4] | |
| 20.0 - 3000.0 ng/mL | [8] | |
| Correlation Coefficient (r²) | ≥ 0.998 | [4][8] |
| Lower Limit of Quantification (LLOQ) | 0.2980 ng/mL | [1] |
| 0.25 ng/mL | [4] | |
| 20.0 ng/mL | [8] | |
| Mean Recovery (Ziprasidone) | 79.32 ± 1.16% | [8] |
| 82% | [4] | |
| Mean Recovery (Internal Standard) | 84.10 ± 3.2% (Escitalopram) | [8] |
| 68% (INS-RSP) | [4] | |
| Intra-day Precision (%CV) | < 12% | [4] |
| Inter-day Precision (%CV) | < 12% | [4] |
Experimental Workflow
Caption: Workflow for the extraction of Ziprasidone from human plasma.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of Ziprasidone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research and drug development.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ziprasidone Quantitation, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
- 11. researchgate.net [researchgate.net]
Application of Ziprasidone-d8 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Ziprasidone-d8 as an internal standard in pharmacokinetic (PK) studies of Ziprasidone. The following sections outline the rationale for its use, experimental procedures, data presentation, and relevant biological pathways.
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens and ensures therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Ziprasidone-d8, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Ziprasidone-d8 shares near-identical physicochemical properties with Ziprasidone, ensuring similar behavior during sample preparation and chromatographic separation. Its mass difference allows for distinct detection by the mass spectrometer, enabling accurate and precise quantification of the analyte by correcting for variability in extraction efficiency and matrix effects.
Data Presentation
The following tables summarize key parameters from various studies that have employed Ziprasidone-d8 or other methods for the pharmacokinetic analysis of Ziprasidone.
Table 1: LC-MS/MS Method Parameters for Ziprasidone Quantification
| Parameter | Method 1[1][2] | Method 2[3] |
| Internal Standard | Ziprasidone-d8 | Ziprasidone-d8 |
| Biological Matrix | Human Plasma | Rabbit Plasma |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Chromatographic Column | Zorbax Eclipse XDB-C18 (100x4.6 mm, 3.5µm) | Hypurity C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Acetate (85:15, v/v) | 2 mM Ammonium acetate: Acetonitrile (5:95, v/v) |
| Detection Mode | MS/MS | MS/MS |
| Linearity Range | 0.2980 - 201.4820 ng/mL | 0.05 - 200.00 ng/mL |
| Recovery (Ziprasidone) | Not Reported | 92.57% |
| Recovery (Ziprasidone-d8) | Not Reported | 95.70% |
| Intra-run Precision (%CV) | <15% | 0.625 - 0.947% |
| Inter-run Precision (%CV) | <15% | 2.182 - 3.198% |
Table 2: Pharmacokinetic Parameters of Ziprasidone
| Parameter | Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Human | Oral | 20 mg | ~37 (trough)[4] | 6-8[4] | - | ~7 | |
| Rabbit | Oral | 1.6 mg/1.8 kg | ~150 | ~4 | ~1200 | ~6 | |
| Rat | Oral | Not Specified | - | - | - | - | - |
Experimental Protocols
Protocol 1: Quantification of Ziprasidone in Plasma using LC-MS/MS with Ziprasidone-d8 Internal Standard
This protocol provides a generalized procedure for the extraction and analysis of Ziprasidone from plasma samples.
1. Materials and Reagents:
-
Ziprasidone and Ziprasidone-d8 standards
-
Human or animal plasma (with K3EDTA as anticoagulant)[1]
-
Acetonitrile (HPLC grade)[1]
-
Ammonium Acetate (AR grade)[1]
-
Formic Acid (AR grade)[1]
-
Tert-Butyl Methyl Ether (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Sample Preparation (Liquid-Liquid Extraction): [1][3]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Ziprasidone-d8, e.g., 100 ng/mL) to all samples except for the blank.[1]
-
Vortex mix for 30 seconds.
-
Add a suitable extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane or tert-butyl methyl ether alone).
-
Vortex mix vigorously for 5-10 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase.[1]
-
Vortex mix to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[1][3]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer is typically used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for Ziprasidone.[5]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both Ziprasidone (e.g., m/z 413.0 -> 194.0) and Ziprasidone-d8 (e.g., m/z 421.1 -> 194.0).[1][5]
Protocol 2: In-vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
This protocol outlines a general procedure for conducting a pharmacokinetic study of Ziprasidone.
1. Animal Handling and Dosing:
-
Acclimate the animals (e.g., Wistar or Sprague-Dawley rats) to the housing conditions for at least one week prior to the study.[6]
-
Fast the animals overnight before drug administration, with free access to water.[7]
-
Administer a single oral dose of Ziprasidone suspension or solution via oral gavage.
-
Record the exact time of administration.
2. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[7]
-
Blood can be collected from the tail vein or via cardiac puncture (terminal procedure).
-
Collect blood into tubes containing an anticoagulant (e.g., K3EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Data Analysis:
-
Quantify the concentration of Ziprasidone in the plasma samples using the validated LC-MS/MS method described in Protocol 1.
-
Plot the plasma concentration of Ziprasidone versus time.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
CL/F (Apparent total body clearance)
-
Vd/F (Apparent volume of distribution)
-
Mandatory Visualizations
Experimental Workflow
References
Application Notes: Therapeutic Drug Monitoring of Ziprasidone Using Ziprasidone D8 as an Internal Standard
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Therapeutic Drug Monitoring (TDM) of ziprasidone is crucial for optimizing drug therapy, ensuring patient adherence, and minimizing the risk of adverse effects.[3][4][5][6] This document provides a detailed protocol for the quantitative analysis of ziprasidone in human serum or plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Ziprasidone D8 as an internal standard. This compound is a stable isotope-labeled version of ziprasidone, making it an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte.[2][7][8][9]
Clinical Significance of Therapeutic Drug Monitoring for Ziprasidone
TDM helps in individualizing the dosage regimen to maintain plasma concentrations within the therapeutic window. Monitoring is particularly important due to large inter-individual variations in ziprasidone metabolism.[4][10] Factors such as co-medications, patient adherence, and individual patient metabolism can significantly alter drug levels.[4] Routine monitoring can aid in dose adjustments to achieve optimal therapeutic outcomes.[4]
Recommended Target Plasma Concentration: 40 to 130 ng/mL[11]
Patient Monitoring Recommendations
Beyond plasma concentration monitoring, several other clinical and laboratory parameters should be regularly assessed in patients undergoing ziprasidone therapy:
-
Cardiovascular: Baseline and periodic monitoring of electrolytes (potassium and magnesium) and orthostatic vital signs are recommended.[12][13] An electrocardiogram (ECG) is advised at baseline, especially for patients with pre-existing cardiac conditions.[6]
-
Hematologic: A complete blood count (CBC) should be monitored frequently during the initial months of therapy, particularly in patients with a history of low white blood cell counts or drug-induced leukopenia/neutropenia.[12][13]
-
Metabolic: Regular monitoring for changes in blood sugar, body weight, and lipid profiles is important.[12][13]
-
General: Patients should be monitored for signs of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) and tardive dyskinesia.[12][13]
Analytical Method: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of ziprasidone in biological matrices.[10] The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate and precise results.[2][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of ziprasidone using this compound as an internal standard, based on published methodologies.
Table 1: Mass Spectrometry Parameters
| Parameter | Ziprasidone | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 413.00 - 413.2 | 421.10 - 421.2 |
| Product Ion (m/z) | 193.99 - 194.0 | 193.98 - 194.0 |
| Collision Energy (eV) | 30 | 30 |
Data compiled from multiple sources.[2][8][14]
Table 2: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax Eclipse XDB-C18, 100x4.6 mm, 3.5µm | Hypurity C18, 150 x 4.6 mm, 5 µm | C8 or C18 columns |
| Mobile Phase | Acetonitrile: Buffer (85:15, v/v) | 2 mM Ammonium acetate: Acetonitrile (5:95, v/v) | Methanol and Phosphate buffer (pH 3) (60:40% v/v) |
| Flow Rate | - | - | 1 mL/min |
| Column Temperature | - | 40°C | Ambient |
| Injection Volume | - | 5 µL | 20 µL |
| Run Time | - | 4.0 minutes | 5 minutes |
Data compiled from multiple sources.[2][7][15]
Table 3: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 0.2980 ng/mL to 201.4820 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.3 ng/mL |
| Intra-day Precision (%RSD) | < 1.0% |
| Inter-day Precision (%RSD) | < 4.0% |
| Recovery (Ziprasidone) | ~92.57% |
| Recovery (this compound) | ~95.70% |
Data compiled from multiple sources.[2][7][9]
Experimental Workflow Diagram
Caption: Workflow for Ziprasidone Therapeutic Drug Monitoring.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies presented in the cited literature.[1][2][7][10][16]
1. Materials and Reagents
-
Ziprasidone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Formic acid or orthophosphoric acid
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
Human serum or plasma (blank and patient samples)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ziprasidone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.[1][16] Store at 2-8°C.
-
Working Standard Solutions: Prepare working standard solutions by diluting the primary stock solutions with an appropriate solvent (e.g., 50% acetonitrile in water) to create a series of concentrations for the calibration curve and quality control samples.[1][16]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of approximately 100 ng/mL.[2]
3. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100-150 µL of patient plasma or serum.[1][16]
-
Internal Standard Addition: Add 50 µL of the this compound internal standard working solution to each sample (except for the blank).[2]
-
Alkalinization: Add a small volume of a basic solution (e.g., 50 µL of 1.0 M sodium carbonate) to alkalinize the sample.[1][16]
-
Extraction: Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether). Vortex mix for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.
Logical Relationship Diagram: Internal Standard Method
Caption: Principle of Internal Standard Quantification in TDM.
Disclaimer: This protocol is intended for research and informational purposes only and should be validated in the end-user's laboratory. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jocpr.com [jocpr.com]
- 3. Ziprasidone Quantitation, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. Therapeutic drug monitoring of ziprasidone in a clinical treatment setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated determination of ziprasidone by HPLC with column switching and spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. drugs.com [drugs.com]
- 14. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Bioequivalence Studies of Generic Ziprasidone Using Ziprasidone D8
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of deuterated ziprasidone (Ziprasidone D8) as an internal standard in bioequivalence studies of generic ziprasidone formulations. The protocols detailed below outline a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of ziprasidone in human plasma.
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] For generic versions of ziprasidone to be approved for market, they must demonstrate bioequivalence to the reference listed drug. This is typically established by comparing the pharmacokinetic profiles of the generic and reference products in healthy human subjects.
Accurate and precise quantification of ziprasidone in biological matrices is crucial for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound has nearly identical physicochemical properties to ziprasidone, ensuring similar extraction recovery and ionization efficiency, which corrects for potential matrix effects and variability during sample processing and analysis.
Experimental Protocols
This section details the materials and methods for a typical bioequivalence study of generic ziprasidone, focusing on the analytical procedure for plasma sample analysis.
Materials and Reagents
-
Ziprasidone reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation
A validated LC-MS/MS system is required for the analysis. The system should consist of a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Liquid-Liquid Extraction
A common and effective method for extracting ziprasidone and its internal standard from plasma is liquid-liquid extraction.[3]
-
Aliquoting: Thaw frozen plasma samples at room temperature. Vortex the samples to ensure homogeneity. Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific amount (e.g., 20 µL of a 100 ng/mL solution) of this compound working solution to each plasma sample, except for the blank plasma used for the calibration curve.
-
Alkalinization: Add an appropriate volume of a basic solution (e.g., 100 µL of 0.1 M NaOH) to each tube and vortex briefly.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane). Vortex vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Ziprasidone | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 413.1 | 421.1 |
| Product Ion (m/z) | 194.1 | 202.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Capillary Voltage | Optimized for the specific instrument | Optimized for the specific instrument |
Data Presentation
The following tables summarize typical pharmacokinetic parameters obtained from a bioequivalence study of a generic ziprasidone formulation compared to a reference product. The data should be presented clearly to allow for easy comparison.
Table 3: Pharmacokinetic Parameters of Ziprasidone (Single 20 mg Dose, Fed State)
| Parameter | Test Formulation (Generic) | Reference Formulation | Ratio (Test/Ref) | 90% Confidence Interval |
| Cmax (ng/mL) | Value | Value | Value | Lower Limit - Upper Limit |
| AUC0-t (ng·h/mL) | Value | Value | Value | Lower Limit - Upper Limit |
| AUC0-∞ (ng·h/mL) | Value | Value | Value | Lower Limit - Upper Limit |
| Tmax (h) | Value | Value | N/A | N/A |
| t1/2 (h) | Value | Value | N/A | N/A |
Note: The values in this table are placeholders and should be replaced with actual experimental data. For a study to be successful, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the regulatory acceptance range (typically 80-125%).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of ziprasidone in plasma samples.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Ziprasidone-d8 for Forensic Toxicology Screening
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] In forensic toxicology, the accurate and robust quantification of ziprasidone is crucial for determining cause and manner of death, assessing drug involvement in criminal cases, and for human performance toxicology. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometric quantification, as it compensates for variations in sample preparation and instrumental analysis. Ziprasidone-d8, a deuterated analog of ziprasidone, serves as an ideal internal standard for this purpose, ensuring high accuracy and precision in analytical findings.[3]
This application note provides detailed protocols for the extraction and quantification of ziprasidone in biological matrices using Ziprasidone-d8 as an internal standard, tailored for a forensic toxicology setting. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of ziprasidone using Ziprasidone-d8 as an internal standard, compiled from various validated methods.[4][5][6]
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
| Parameter | Value |
| Column | C8 or C18 (e.g., Zorbax Eclipse XDB-C18, 100x4.6 mm, 3.5µm)[7] |
| Mobile Phase | Acetonitrile and Ammonium Acetate or Formate Buffer[5] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transitions (m/z) | Ziprasidone: 413 -> 194, 413 -> 177; Ziprasidone-d8: 421 -> not specified[8][5] |
| Linear Range | 0.1 - 500 ng/mL[4][5] |
| Run Time | 2.5 - 4.0 minutes[8][5] |
Table 2: Sample Preparation and Method Validation Parameters
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix | Plasma, Blood, Urine | Plasma, Blood, Urine |
| Extraction Solvent | Methyl t-butyl ether (MTBE), Methylene Chloride/Pentane[4][5] | Mixed-mode cation exchange cartridges |
| Recovery (Ziprasidone) | >81%[6] | >90% |
| Recovery (Ziprasidone-d8) | ~95.7%[8] | Not specified |
| Intra-day Precision (%CV) | < 12%[4] | < 15% |
| Inter-day Precision (%CV) | < 12%[4] | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Blood and Plasma
This protocol is adapted from established methods for the extraction of ziprasidone from biological fluids.[8][4]
Materials:
-
Whole blood or plasma samples
-
Ziprasidone-d8 internal standard solution (100 ng/mL in methanol)
-
5% Ammonium hydroxide
-
Methyl t-butyl ether (MTBE)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
Procedure:
-
Pipette 1 mL of calibrator, control, or unknown sample into a 15 mL centrifuge tube.
-
Add 25 µL of the 100 ng/mL Ziprasidone-d8 internal standard solution and vortex briefly.
-
Add 200 µL of 5% ammonium hydroxide and vortex for 30 seconds.
-
Add 5 mL of MTBE, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine
This protocol provides a general procedure for the extraction of ziprasidone from urine using mixed-mode cation exchange cartridges.
Materials:
-
Urine samples
-
Ziprasidone-d8 internal standard solution (100 ng/mL in methanol)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg)
-
SPE manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 5% ammonium hydroxide in ethyl acetate/methanol)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Add 25 µL of the 100 ng/mL Ziprasidone-d8 internal standard solution and vortex.
-
Add 1 mL of phosphate buffer and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General forensic toxicology workflow for Ziprasidone screening.
Caption: Detailed sample preparation workflows for LLE and SPE.
Conclusion
The use of Ziprasidone-d8 as an internal standard provides a robust and reliable method for the quantification of ziprasidone in forensic toxicology casework. The protocols outlined in this application note, in conjunction with validated LC-MS/MS instrumentation, allow for the accurate and precise determination of ziprasidone concentrations in various biological specimens. Adherence to proper quality control and quality assurance measures is essential for ensuring the defensibility of analytical results.
References
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ziprasidone-d8 | TRC-Z485002-10MG | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Ziprasidone in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Therapeutic drug monitoring (TDM) of Ziprasidone is crucial for optimizing dosage, ensuring patient compliance, and minimizing toxicity. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the quantification of Ziprasidone in biological matrices. This application note details a complete protocol for the determination of Ziprasidone in human plasma using Ziprasidone-d8 as a stable isotope-labeled internal standard (IS), which ensures high accuracy and precision.[1][2] The methodology involves a liquid-liquid extraction (LLE) for sample clean-up, followed by analysis using a GC-MS system operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
Materials and Reagents
-
Analytes: Ziprasidone hydrochloride, Ziprasidone-d8 (Internal Standard)[1]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade)
-
Reagents: Sodium carbonate (1.0 M), Ammonium acetate, Formic acid, Deionized water
-
Biological Matrix: Drug-free human plasma
Preparation of Standards and Solutions
-
Primary Stock Solutions (1.0 mg/mL):
-
Working Solutions (100.0 µg/mL):
-
Dilute the primary stock solutions of both Ziprasidone and Ziprasidone-d8 with methanol to obtain separate working solutions.[3]
-
-
Spiking Solutions for Calibration Curve:
-
Prepare a series of spiking solutions by serially diluting the Ziprasidone working solution with methanol. These solutions will be used to create calibration standards in plasma.[3]
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the Ziprasidone-d8 working solution with 50% acetonitrile in water to achieve the final concentration.[4]
-
Sample Preparation (Liquid-Liquid Extraction)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 200 µL of human plasma into the appropriately labeled tubes.
-
Spike 10 µL of the appropriate Ziprasidone spiking solution into the calibration and QC tubes.
-
Add 50 µL of the 100 ng/mL Ziprasidone-d8 internal standard spiking solution to all tubes except the blank.[4] Vortex briefly.
-
To alkalinize the plasma, add 50 µL of 1.0 M sodium carbonate (to achieve a pH of ~11.5), which improves extraction efficiency.[3] Vortex for 20 seconds.
-
Add 1.0 mL of an extraction solvent mixture, such as methyl tert-butyl ether (MTBE) or a solution of 20% methylene dichloride in pentane.[5][6]
-
Vortex the tubes vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.[7]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase or ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent GC system or equivalent |
| Capillary Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[9] |
| Injector | Splitless mode, 270°C[9] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 125°C, hold for 1 min. Ramp: 10°C/min to 290°C. Hold: 5 min at 290°C[9] |
| Mass Spectrometer | Agilent MS detector or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV[9] |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Mass Spectrometric Parameters (SIM)
For quantitative analysis, specific ions for Ziprasidone and its deuterated standard are monitored. Although primarily LC-MS/MS data is available, the protonated molecules give an indication of the mass-to-charge ratios to expect. The [M+H]+ ions for Ziprasidone and Ziprasidone-d8 are m/z 413.2 and 421.2, respectively.[10] A common product ion is observed at m/z 194.0 for both compounds.[4][10]
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ziprasidone | 413 | 194 |
| Ziprasidone-d8 (IS) | 421 | 194 |
Method Validation Parameters
The performance of the method should be validated according to international guidelines.[11] Typical validation results from similar LC-MS/MS methods are presented below for reference.
| Parameter | Typical Performance Range |
| Linearity Range | 0.25 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.998[5] |
| Lower Limit of Quantitation (LLOQ) | 0.2 - 4.3 ng/mL[9][12] |
| Intra-day Precision (%CV) | < 12%[5] |
| Inter-day Precision (%CV) | < 12%[5] |
| Accuracy / Trueness | Within ±15% of nominal concentration[11] |
| Extraction Recovery | > 80%[5][13] |
Experimental Workflow Diagram
Caption: Workflow for Ziprasidone analysis by GC-MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jocpr.com [jocpr.com]
- 3. academic.oup.com [academic.oup.com]
- 4. jocpr.com [jocpr.com]
- 5. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gc-autofit.wishartlab.com [gc-autofit.wishartlab.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Liquid-Liquid Extraction for Ziprasidone and Ziprasidone D8 Analysis
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of Ziprasidone and its deuterated internal standard, Ziprasidone D8, from biological matrices for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This procedure is intended for researchers, scientists, and drug development professionals.
Introduction
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate quantification of Ziprasidone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][3] Liquid-liquid extraction is a common and effective sample preparation technique for isolating Ziprasidone and its internal standard, this compound, from complex biological matrices such as plasma.[1][3][4][5][6] This method offers high recovery and cleaner extracts, which are essential for sensitive and reliable LC-MS/MS analysis.
Experimental Protocols
This section details the materials, reagent preparation, and step-by-step procedure for the liquid-liquid extraction of Ziprasidone and this compound from plasma.
Materials and Reagents
-
Ziprasidone and this compound reference standards (purity >98%)[1]
-
Biological matrix (e.g., human plasma with K3EDTA as anticoagulant)[1]
-
Organic Solvents (HPLC grade):
-
Reagents (AR grade):
-
Water (HPLC grade)[1]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes (e.g., RIA vials)[1]
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Preparation of Solutions
-
Standard Stock Solutions (1000.00 µg/mL):
-
Accurately weigh 5.00 mg of Ziprasidone working standard and transfer it to a 5 mL volumetric flask.
-
Add approximately 2.5 mL of methanol to dissolve the standard.
-
Make up the volume to the mark with methanol to achieve a final concentration of 1000.00 µg/mL.
-
Repeat the same procedure for this compound to prepare its stock solution.[1]
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Prepare a final concentration of 100 ng/mL for the this compound internal standard from the stock solution.[1]
-
-
Buffer Solutions:
-
Reconstitution Solution:
-
A mixture of Acetonitrile and Buffer-2 (90:10, v/v).[1]
-
Liquid-Liquid Extraction Procedure
-
Sample Preparation:
-
Extraction:
-
Phase Separation:
-
Centrifuge the samples at 3500 rpm for 5 minutes in a refrigerated centrifuge (2°C to 8°C).[1]
-
-
Supernatant Transfer:
-
Carefully collect 2.0 mL of the upper organic layer (TBME) and transfer it to a clean, labeled tube.[1]
-
-
Evaporation:
-
Dry the collected organic phase under a stream of nitrogen gas at 40°C and 15 psi.[1]
-
-
Reconstitution:
-
Sample Analysis:
-
Transfer the reconstituted samples into auto-injector vials for LC-MS/MS analysis.[1]
-
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the liquid-liquid extraction of Ziprasidone and this compound.
| Parameter | Ziprasidone | This compound | Matrix | Extraction Solvent | Reference |
| Extraction Recovery | 75.2% - 81.4% | 70.9% - 75.0% | Human Plasma | Tert-butyl methyl ether | [1] |
| Extraction Recovery | 92.57% | 95.70% | Rabbit Plasma | Not Specified | [4] |
| Absolute Extraction Efficiency | 82% | 68% (for INS-RSP) | Human Plasma | 20% Methylene dichloride in pentane | [5] |
| Relative & Absolute Recovery | > 81.0% | Not Specified | Rat Plasma & Brain Homogenate | Not Specified | [8] |
| Isolation Efficiency | 71.3% - 74.1% | Not Specified | Liver Samples | Chloroform (after acetonitrile/perchloric acid treatment) | [7] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction procedure for Ziprasidone and this compound.
Caption: Workflow for Liquid-Liquid Extraction of Ziprasidone.
References
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Ziprasidone D8 in ziprasidone metabolite identification
- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing mass spectrometer parameters for Ziprasidone and Ziprasidone D8
Welcome to the technical support center for the analysis of Ziprasidone and its deuterated internal standard, Ziprasidone D8, using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometer settings for Ziprasidone and this compound?
A1: The optimal parameters can vary between instruments. However, a common starting point for tandem mass spectrometry is using electrospray ionization in positive mode (ESI+). The predominant parent ions are the [M+H]+ adducts.[1]
Q2: Which ionization mode is recommended for Ziprasidone analysis?
A2: Positive ion mode is generally preferred for Ziprasidone analysis as it yields a better response compared to the negative ion mode.[1]
Q3: What are the recommended precursor and product ions for monitoring Ziprasidone and this compound?
A3: The most commonly used multiple reaction monitoring (MRM) transitions are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ziprasidone | 413.2 | 194.0 |
| This compound | 421.2 | 194.0 |
Source:[1]
Q4: What type of liquid chromatography (LC) column is suitable for Ziprasidone analysis?
A4: A C18 or C8 reversed-phase column is frequently used for the chromatographic separation of Ziprasidone.[2][3][4]
Q5: What are the common sample preparation techniques for Ziprasidone in biological matrices?
A5: The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][3][5] Protein precipitation can also be a simpler, alternative method.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Ziprasidone and this compound.
Issue 1: Poor Sensitivity or Low Signal Intensity
-
Question: I am observing a weak signal for both Ziprasidone and its internal standard. What are the potential causes and how can I improve the signal?
-
Answer:
-
Suboptimal Ionization Parameters: Ensure your mass spectrometer's source parameters (e.g., nebulizer gas, drying gas flow, and temperature) are optimized. These settings can significantly impact ionization efficiency.
-
Incorrect MRM Transitions: Verify that you are using the correct precursor and product ions for both Ziprasidone and this compound.
-
Sample Preparation Issues: Inefficient extraction can lead to low recovery. Evaluate your LLE or SPE procedure for potential losses. Consider if the pH of your extraction solvent is appropriate for Ziprasidone, which is a basic compound.
-
Mobile Phase Composition: The pH of the mobile phase can affect the ionization of Ziprasidone. Since it is a basic compound, a slightly acidic mobile phase (e.g., containing formic acid or acetic acid) can improve protonation and enhance the signal in positive ion mode.
-
Issue 2: High Background Noise or Matrix Effects
-
Question: My chromatograms show high background noise, making it difficult to integrate the peaks accurately. What could be the reason?
-
Answer:
-
Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. A more rigorous sample cleanup is recommended. If using LLE, try a different extraction solvent. For SPE, ensure the washing steps are adequate to remove interfering substances.
-
Contaminated LC System: High background can result from a contaminated LC system. Flush the system, including the column, with a strong solvent mixture like methanol/isopropanol.
-
Mobile Phase Contamination: Ensure your mobile phase solvents are of high purity (LC-MS grade) and freshly prepared.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Question: The chromatographic peaks for Ziprasidone are showing significant tailing. What can I do to improve the peak shape?
-
Answer:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Ziprasidone, being a basic compound, can interact with residual silanol groups on the silica-based column packing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can mitigate this issue.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence peak shape. Experiment with slight adjustments to the mobile phase pH to find the optimal condition for symmetrical peaks. An increase in the mobile phase pH from 2.5 to 4.7 has been shown to influence the elution order of Ziprasidone and its impurities.[1]
-
Issue 4: Inconsistent Results or Poor Reproducibility
-
Question: I am observing significant variability in my results between injections. What are the likely causes?
-
Answer:
-
Inconsistent Sample Preparation: Ensure your sample preparation procedure is consistent across all samples. Use precise pipetting techniques and ensure complete solvent evaporation and reconstitution.
-
Instability of the Analyte: Ziprasidone is known to be a lipophilic and unstable compound.[6][7] Prepare samples and standards fresh and avoid prolonged exposure to light or high temperatures.
-
LC System Variability: Check for leaks in the LC system, ensure the pump is delivering a consistent flow rate, and that the autosampler is injecting a precise volume.
-
Experimental Protocol: Quantification of Ziprasidone in Plasma
This protocol provides a general workflow for the analysis of Ziprasidone in a plasma matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methylene dichloride and pentane[3]).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | Agilent 1200 series or equivalent[2] |
| Column | Hypurity C18 (150 x 4.6 mm, 5 µm)[2] or similar |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Nebulizer Gas | 5 psi[2] |
| CAD Gas | 5 psi[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: These are starting conditions and may require optimization for your specific instrumentation and application.
Visualizations
Caption: Experimental workflow for Ziprasidone analysis.
Caption: Troubleshooting flowchart for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Ziprasidone D8 in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape for Ziprasidone D8 in High-Performance Liquid Chromatography (HPLC) analysis. The following sections are presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed in HPLC?
Poor peak shape in HPLC typically manifests as peak tailing, peak fronting, peak splitting, or excessive peak broadening. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Deviations from this symmetry can compromise the accuracy and precision of quantification.[1][2][3]
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like Ziprasidone and its deuterated analog, this compound.[4] The primary causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based HPLC columns can interact strongly with the basic amine functional groups of this compound.[1][3][4] These secondary interactions lead to a portion of the analyte being retained longer, resulting in a tailing peak.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Ziprasidone, both ionized and non-ionized forms of the analyte can exist simultaneously, leading to peak distortion.[1][5] For basic compounds, a lower pH (typically 2-3 units below the analyte's pKa) is often used to ensure the analyte is fully protonated and to suppress the ionization of silanol groups.[3][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2][6] This is often referred to as mass overload.
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that cause tailing.[6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]
Q3: What causes peak fronting for my this compound analysis?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing for basic compounds but can occur due to:
-
Column Overload (Concentration Overload): Injecting a sample that is too concentrated, even at a low volume, can lead to fronting.[2][3]
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, causing a distorted, fronting peak.[3][7] It is always best to dissolve the sample in the mobile phase if possible.
-
Column Collapse: Operating a column under inappropriate pH or temperature conditions can cause the stationary phase to degrade, leading to a void at the column inlet and resulting in peak fronting.[3]
Q4: My this compound peak is split or appears as a shoulder. What should I do?
Peak splitting can be caused by several factors:
-
Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[7][8]
-
Column Void: A void or channel in the column packing material can lead to two different flow paths for the analyte, resulting in a split peak.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Co-elution with an Interfering Peak: An impurity or another component in the sample may be co-eluting with your this compound peak.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak shape for this compound.
Caption: A logical workflow for diagnosing and resolving poor HPLC peak shape.
Quantitative Data: HPLC Method Parameters for Ziprasidone
The following table summarizes various reported HPLC method parameters for the analysis of Ziprasidone. These can be used as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | XBridge C8 | XTerra C8 | ODS C18 | Lichrospher RP-18 |
| Particle Size | - | 3.5 µm | 5 µm | 5 µm |
| Column Dimensions | - | 150 x 4.6 mm | 250 x 4.6 mm | 250 x 4.0 mm |
| Mobile Phase A | 0.05 M KH2PO4 + 10 mL/L Triethylamine, pH 2.5 | 100 mM Perchloric Acid, pH 2.5 | 10 mM KH2PO4, pH 4.9 | 20 mM Ammonium Acetate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol | Methanol:Acetonitrile (50:50) | Methanol |
| Elution Mode | Gradient | Gradient | Isocratic (30:70 A:B) | Isocratic (30:70 A:B) |
| Flow Rate | 1.5 mL/min | - | - | 1.0 mL/min |
| Detection | 250 nm | - | - | 225 nm |
| Reference | [9] | [10][11] | [12] | [13] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and System Purge
-
Aqueous Phase Preparation: Accurately weigh the buffering agent (e.g., potassium dihydrogen phosphate, ammonium acetate) and dissolve it in HPLC-grade water. Adjust the pH to the desired value using an appropriate acid (e.g., phosphoric acid, orthophosphoric acid).[9][12][13]
-
Organic Phase Preparation: Use HPLC-grade organic solvents (e.g., acetonitrile, methanol).
-
Mobile Phase Mixing: Mix the aqueous and organic phases in the specified ratio. For gradient elution, prepare the mobile phases separately.
-
Degassing: Degas the mobile phase using vacuum filtration, sonication, or an inline degasser to prevent air bubbles in the system.
-
System Purge: Purge the HPLC pump with the new mobile phase for several minutes to ensure all previous solvents are flushed out and the system is equilibrated.
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing poor peak shape, a general cleaning procedure can be followed. Always consult the column manufacturer's guidelines for specific recommendations.
-
Disconnect the column from the detector.
-
Flush with water: Pump HPLC-grade water through the column for 30 minutes.
-
Flush with Isopropanol: Flush the column with 100% isopropanol for 30 minutes.
-
Flush with Hexane (for reversed-phase columns): Flush with hexane for 30 minutes to remove strongly retained non-polar compounds.
-
Return to Isopropanol: Flush with isopropanol again for 30 minutes.
-
Equilibrate with Mobile Phase: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Logical Relationships in Troubleshooting
The diagram below illustrates the relationships between potential causes and the resulting poor peak shape for a basic compound like this compound.
Caption: Relationships between common HPLC issues and resulting peak shapes.
By systematically addressing the potential causes outlined in this guide, researchers can effectively troubleshoot and improve the peak shape of this compound, leading to more accurate and reliable analytical results.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 12. iajps.com [iajps.com]
- 13. ijpmbs.com [ijpmbs.com]
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Ziprasidone D8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when using Ziprasidone D8 in the bioanalysis of Ziprasidone by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my bioanalysis of Ziprasidone?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte you are trying to measure (Ziprasidone).[1] These components can include endogenous substances like phospholipids, proteins, and salts, as well as exogenous substances like anticoagulants or dosing vehicles.[1]
Matrix effects occur when these co-eluting components interfere with the ionization of Ziprasidone in the mass spectrometer's ion source.[2][3] This interference can lead to either a suppression or enhancement of the signal, which can compromise the accuracy, precision, and sensitivity of your analytical method.[4][5] Ultimately, unaddressed matrix effects can lead to erroneous quantification of Ziprasidone concentrations in your samples.[4]
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Ziprasidone. The most recognized technique to correct for matrix effects is the use of a SIL-IS.[2] Because this compound is structurally and chemically very similar to Ziprasidone, it is assumed that it will behave similarly during sample preparation and in the LC-MS/MS system.[3] This means that any signal suppression or enhancement experienced by Ziprasidone due to matrix effects will also be experienced by this compound to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Q3: How can I quantitatively assess if my Ziprasidone analysis is being affected by matrix effects?
A3: You can quantitatively assess matrix effects by comparing the signal response of Ziprasidone in a standard solution prepared in a pure solvent versus one prepared in a blank sample matrix extract (a post-extraction spiked sample).[3] The matrix factor (MF) can be calculated using the following formula:
MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Pure Solvent)
An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. Ideally, the absolute matrix factor should be between 0.75 and 1.25.[1] The internal standard normalized matrix factor (IS-normalized MF) should be close to 1.0.[1]
Troubleshooting Guide
Scenario 1: I am observing significant signal suppression for Ziprasidone, even with the use of this compound.
Possible Causes:
-
High concentration of matrix components: Insufficient sample cleanup can lead to a high concentration of interfering substances in the final extract, overwhelming the ion source.[5]
-
Co-elution of interfering compounds: Endogenous substances, such as phospholipids, may be eluting at the same time as Ziprasidone and this compound, competing for ionization.[4]
-
Suboptimal chromatographic conditions: Poor chromatographic separation can lead to the co-elution of matrix components with your analyte.[6]
Troubleshooting Steps:
-
Improve Sample Preparation:
-
If you are using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds.
-
Optimize the LLE or SPE protocol by testing different solvents, pH conditions, or sorbents.
-
-
Optimize Chromatographic Conditions:
-
Modify the mobile phase composition or gradient to improve the separation of Ziprasidone from matrix components.
-
Consider using a different type of HPLC column (e.g., a different stationary phase) to achieve better separation.
-
-
Perform a Post-Column Infusion Experiment:
-
This qualitative technique can help identify the regions in your chromatogram where ion suppression is occurring.[2] By infusing a constant flow of Ziprasidone post-column while injecting a blank matrix extract, you can observe dips in the baseline signal that correspond to the retention times of interfering components. You can then adjust your chromatography to move the Ziprasidone peak away from these areas of suppression.
-
Scenario 2: My results show high variability (poor precision) between replicate injections of the same sample.
Possible Causes:
-
Inconsistent matrix effects: The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.[4]
-
Poor recovery during sample preparation: Inconsistent recovery of Ziprasidone and this compound during the extraction process can lead to variability in the final results.
Troubleshooting Steps:
-
Evaluate Internal Standard Performance:
-
Ensure that this compound is added to all samples and standards early in the sample preparation process to account for variability in extraction recovery.
-
Verify that the peak shape and retention time of this compound are consistent across all injections.
-
-
Assess Extraction Recovery:
-
Determine the extraction recovery of both Ziprasidone and this compound by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
-
Inconsistent or low recovery may indicate a problem with the extraction procedure that needs to be optimized.
-
-
Review Sample Handling and Storage:
-
Ensure that all samples are handled and stored consistently to prevent degradation of the analyte or changes in the matrix composition.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of Ziprasidone and this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the same concentration of Ziprasidone and this compound into the final dried extract before reconstitution.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for Ziprasidone and the IS-Normalized MF.
Data Presentation
Table 1: Example Extraction Recovery and Matrix Effect Data for Ziprasidone and this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%)[7] | Mean Matrix Factor | IS-Normalized Matrix Factor |
| Ziprasidone | 0.5 (LQC) | 91.8 | 0.95 | 1.01 |
| 50 (MQC) | 93.2 | 0.97 | 1.02 | |
| 150 (HQC) | 92.7 | 0.96 | 1.01 | |
| This compound | 50 | 95.1 | 0.94 | N/A |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Visualizations
Caption: Conceptual diagram of ion suppression due to matrix effects.
Caption: A typical bioanalytical workflow for Ziprasidone analysis.
Caption: A decision tree for troubleshooting matrix effect-related issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming ion suppression in Ziprasidone quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression during the quantification of Ziprasidone using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Ziprasidone quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, Ziprasidone, in the mass spectrometer's ion source.[1][2][3] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative assay.[2][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant challenge because it occurs before ion detection.[2][5]
Q2: What are the common causes of ion suppression in an ESI source?
A2: In Electrospray Ionization (ESI), several mechanisms can cause ion suppression. Co-eluting matrix components can compete with the analyte for the limited charge or space at the droplet surface, hindering the formation of gas-phase ions.[1][2] Additionally, non-volatile matrix components like salts and proteins can alter the physical properties of the ESI droplets, such as increasing surface tension and viscosity.[2][5] This change impairs droplet evaporation and the efficient release of analyte ions.[5] Endogenous compounds in biological samples, such as phospholipids, are major contributors to ion suppression.[6]
Q3: How can I detect if ion suppression is affecting my Ziprasidone analysis?
A3: A common method to detect and characterize ion suppression is the post-column infusion experiment.[5][7] In this technique, a constant flow of a Ziprasidone standard solution is infused into the LC eluent after the analytical column but before the MS ion source.[7][8] A blank matrix sample (e.g., drug-free plasma) is then injected. Any dip or decrease in the constant baseline signal of Ziprasidone indicates a region where co-eluting matrix components are causing ion suppression.[7]
Q4: Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to ion suppression than ESI?
A4: Yes, APCI is generally less prone to significant ion suppression compared to ESI.[1][2][9] The ionization mechanisms are different; APCI involves gas-phase ionization via a corona discharge, which is less affected by the charge competition and droplet properties that dominate ESI.[2] While not immune to matrix effects, switching to an APCI source can be a viable strategy if severe ion suppression is encountered with ESI.[10]
Troubleshooting Guides
Problem 1: Low or inconsistent signal intensity for Ziprasidone.
This issue is often a primary indicator of ion suppression. The following steps can help diagnose and resolve the problem.
Troubleshooting Workflow for Signal Loss
Caption: A decision tree for troubleshooting low signal intensity.
Step 1: Improve Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[2][6] The goal is to effectively remove interfering matrix components, especially phospholipids, before LC-MS/MS analysis.
-
Comparison of Sample Preparation Techniques:
| Technique | Description | Recovery of Ziprasidone | Matrix Effect Mitigation |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.[11] | 90-95%[11] | Fair: Fast and easy, but may not effectively remove phospholipids and other endogenous components, often leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Separates Ziprasidone from the aqueous sample into an immiscible organic solvent based on its physicochemical properties.[6][12] | 81-93%[13] | Good: Provides a cleaner extract than PPT. A study found LLE suitable for extracting Ziprasidone with no significant ion suppression observed.[13] |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively adsorb the analyte, which is then washed to remove interferences and selectively eluted.[3] | >85% (Typical) | Excellent: Generally considered the most effective technique for removing a broad range of matrix components, leading to the cleanest extracts and minimal ion suppression.[3][14] |
-
Recommendation: If you are using Protein Precipitation and observing suppression, consider switching to Liquid-Liquid Extraction or Solid-Phase Extraction for a cleaner sample.[6][13]
Step 2: Optimize Chromatographic Separation
If sample preparation is not sufficient, modify your chromatographic method to separate the elution of Ziprasidone from the regions of ion suppression.[2][8]
-
Identify Suppression Zones: Use the post-column infusion technique described in FAQ Q3 to identify the retention times where matrix components cause suppression.
-
Adjust Gradient/Mobile Phase: Modify the mobile phase composition or gradient slope to shift the retention time of Ziprasidone away from these zones.[8] Often, suppression is most severe at the beginning of the run (where unretained polar compounds elute) and at the end of a gradient (where strongly retained compounds elute).[2]
-
Change Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a biphenyl column) can alter selectivity and provide the necessary separation from interfering compounds.[4]
Problem 2: Poor accuracy and precision in QC samples.
Inconsistent results, especially between different batches of matrix, point towards variable ion suppression.
Step 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most effective way to compensate for ion suppression.[4]
-
Mechanism: A SIL-IS (e.g., Ziprasidone-d8) is chemically identical to the analyte but has a different mass.[13] It co-elutes with Ziprasidone and experiences the same degree of ion suppression.[4] Because the quantification is based on the peak area ratio of the analyte to the SIL-IS, any signal suppression affecting both compounds is canceled out, leading to accurate and precise results.[4]
Step 2: Implement Matrix-Matched Calibration
If a SIL-IS is not available, preparing calibration standards and QCs in the same biological matrix as the samples can help compensate for the effect.[1][3]
-
Procedure: Use blank, analyte-free matrix (e.g., drug-free plasma) to prepare your calibration curve and quality control samples. This ensures that the standards and the unknown samples experience a similar degree of ion suppression.[3]
-
Limitation: This method assumes that the matrix effect is consistent across all unknown samples, which may not always be the case.[8] It is also dependent on the availability of a true blank matrix.[1]
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. scispace.com [scispace.com]
- 12. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
Improving the recovery of Ziprasidone D8 during sample extraction
Welcome to the technical support center for improving the recovery of Ziprasidone D8 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from biological samples?
A1: The three primary techniques for extracting this compound from biological matrices such as plasma, serum, and urine are:
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture according to their physical and chemical properties. It involves a solid stationary phase and a liquid mobile phase.
-
Protein Precipitation (PP): This is the simplest method, where a precipitating agent, usually an organic solvent or an acid, is added to the biological sample to denature and precipitate proteins, leaving the analyte of interest in the supernatant.
Q2: What is a typical recovery rate for this compound?
A2: The recovery rate for this compound can vary significantly depending on the extraction method, the biological matrix, and the specific protocol used. Generally, a consistent and reproducible recovery is more critical than achieving 100% recovery. Published studies have reported recovery rates for this compound in the range of 70-96% using liquid-liquid extraction.[1]
Q3: How does pH affect the extraction efficiency of this compound?
A3: The pH of the sample can significantly influence the extraction efficiency of Ziprasidone, a weakly basic compound. Adjusting the pH of the sample can alter the ionization state of the molecule, thereby affecting its solubility in the extraction solvent. For instance, in LLE, alkalinizing the plasma sample can improve the extraction efficiency.[2]
Q4: Can the choice of organic solvent impact the recovery of this compound in LLE?
A4: Absolutely. The selection of an appropriate organic solvent is crucial for maximizing the recovery of this compound. The solvent should be immiscible with the sample matrix and have a high affinity for the analyte. A study reported successful extraction of ziprasidone using 20% methylene dichloride in pentane.[3] Another method utilized tert-butyl methyl ether.[2]
Q5: What are "matrix effects" and how can they affect my results?
A5: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Utilizing a stable isotope-labeled internal standard like this compound is the most recognized technique to compensate for matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low or Inconsistent Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of the sample | Ensure the pH of the biological sample is optimized for the chosen extraction method. For Ziprasidone, which is a basic compound, adjusting the pH to a more alkaline state can improve recovery in LLE and SPE. |
| Inappropriate choice of extraction solvent (LLE) | Test a variety of organic solvents with different polarities to find the one that provides the best recovery for this compound. |
| Inefficient elution from the SPE cartridge | The elution solvent may not be strong enough to desorb the analyte completely. Try increasing the organic solvent concentration or using a different, stronger elution solvent. |
| Incomplete protein precipitation (PP) | Ensure the ratio of precipitating agent to sample is sufficient for complete protein removal. Acetonitrile is a commonly used and effective precipitant.[4] |
| Analyte degradation | Ziprasidone can be sensitive to storage conditions. Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[1] |
| Co-precipitation of the analyte with proteins (PP) | While acetonitrile is generally effective, in some cases, acidic precipitants can lead to co-precipitation of basic compounds like Ziprasidone. If this is suspected, switching to an organic solvent-based precipitation is recommended.[4] |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent pipetting or sample handling | Ensure accurate and consistent pipetting of all solutions, including the internal standard. Automating liquid handling steps can improve reproducibility. |
| Matrix effects | While this compound helps to correct for matrix effects, significant variability between samples can still impact results. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. If significant effects are observed, further optimization of the sample cleanup or chromatographic separation may be necessary. |
| Incomplete vortexing or mixing | Ensure thorough mixing at all stages of the extraction process to allow for complete partitioning of the analyte and interaction with the internal standard. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
This protocol is adapted from a validated bioanalytical method.
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 50 µL of this compound internal standard solution (concentration will depend on the specific assay requirements).
-
-
Extraction:
-
Add 50 µL of 1.0 M sodium carbonate (pH 11.5) to alkalinize the plasma.[5]
-
Add 200 µL of chilled acetonitrile and vortex for 20 seconds.[5]
-
Add 1.7 mL of a methyl tert-butyl ether–dichloromethane (70:30% v/v) mixture and vortex for 1 minute.[5]
-
Centrifuge the mixture at 5,000 x g for 10 minutes to separate the aqueous and organic layers.[5]
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for Ziprasidone from Urine
This protocol is adapted from a method for the determination of Ziprasidone in rat urine.
-
Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Centrifuge the urine sample to remove any particulate matter.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol to remove polar interferences.
-
-
Elution:
-
Elute Ziprasidone and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protein Precipitation (PP) Protocol for this compound from Human Plasma
This is a general protocol based on common protein precipitation methods.
-
Sample and Internal Standard:
-
In a microcentrifuge tube, add 100 µL of human plasma.
-
Add an appropriate volume of this compound internal standard solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the analyte and allows for reconstitution in a solvent that is more compatible with the initial mobile phase conditions.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample (or the supernatant directly if the evaporation step is skipped) to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Reported Recovery of Ziprasidone and this compound using Liquid-Liquid Extraction from Plasma
| Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Ziprasidone | 92.57 | 4.40 | [1] |
| This compound | 95.70 | 3.1 | [1] |
Table 2: Reported Recovery of Ziprasidone using Solid-Phase Extraction from Urine
| Analyte | Recovery (%) | Concentration Level | Reference |
| Ziprasidone | >95 | Low, Medium, High |
Visualizations
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Cross-Contamination in Ziprasidone D8 Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Ziprasidone and its deuterated internal standard, Ziprasidone D8. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate cross-contamination, ensuring the accuracy and reliability of your analytical data.
Troubleshooting Guides
Cross-contamination, often observed as carryover in chromatographic systems, can significantly impact the quantification of Ziprasidone by introducing residues from a previous sample into a subsequent analysis.[1][2] This can lead to inaccurate results, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[1][2] The following guides provide systematic approaches to identify and resolve these issues.
Issue 1: Carryover of Ziprasidone Detected in Blank Injections
Symptom: A peak corresponding to Ziprasidone is observed in a blank injection immediately following a high-concentration sample.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting carryover.
Detailed Steps:
-
Confirm the Carryover Pattern: Inject a high-concentration standard, followed by a series of three or more blank injections.[1]
-
Isolate the Source: A systematic approach is crucial to pinpoint the origin of the carryover.[1][4]
-
LC System (Pre-Column): To rule out the column, replace it with a zero-volume union and re-run the high-concentration standard followed by blanks. If carryover persists, the source is likely the autosampler (injection needle, sample loop, rotor seal) or connecting tubing.[1][4]
-
Analytical Column: If removing the column eliminates the carryover, the column or guard column is retaining the analyte. "Sticky" compounds, which can include hydrophobic molecules like Ziprasidone, are prone to adhering to column surfaces.[1]
-
MS Ion Source: While less common for carryover, contamination of the ion source can occur. Regular cleaning and maintenance are essential.[4]
-
Solutions:
-
Optimize Wash Solvents: Ensure the autosampler wash solution is strong enough to solubilize Ziprasidone effectively. A wash solution containing a higher percentage of organic solvent or a different solvent with stronger elution properties may be necessary.
-
Increase Wash Volume and Time: Increase the volume of the wash solvent used and the duration of the wash cycle between injections.
-
Hardware Maintenance:
-
Column Washing: If the column is the source, develop a robust column washing procedure using a strong solvent to be run after high-concentration samples.[2]
Issue 2: Inconsistent this compound (Internal Standard) Response
Symptom: The peak area of the this compound internal standard is erratic across a batch of samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Solution |
| Pipetting or Dilution Errors | Review sample preparation and internal standard spiking procedures. Re-prepare a subset of samples to confirm reproducibility. | Ensure pipettes are properly calibrated.[5] Automate liquid handling where possible to minimize human error. |
| H/D Exchange (Loss of Deuterium) | Examine the Certificate of Analysis to confirm the position of the deuterium labels. H/D exchange can occur under acidic or basic conditions if labels are on labile sites.[6] | Maintain a neutral pH for samples and mobile phases if possible. Store deuterated standards in appropriate, neutral solvents.[6] |
| Ion Suppression or Enhancement | Analyze the matrix effect by comparing the D8 response in a neat solution versus the response in an extracted blank matrix spiked at the same concentration. | Optimize the sample cleanup procedure (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components.[7] Adjust chromatographic conditions to separate this compound from co-eluting matrix components. |
| Low Isotopic Purity of D8 Standard | Check the Certificate of Analysis for isotopic purity. Low purity means a significant amount of unlabeled Ziprasidone is present, which can interfere with the analyte quantification.[6] | Source a high-purity internal standard (typically >98%). Account for any known impurities in calculations if unavoidable. |
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
This protocol provides a step-by-step method to determine the primary contributor to system carryover.
Materials:
-
High-concentration stock solution of Ziprasidone.
-
Blank solution (e.g., mobile phase or sample matrix).
-
Zero-volume union fitting.
-
LC-MS/MS system.
Procedure:
-
Establish Baseline Carryover:
-
Equilibrate the LC-MS/MS system with the analytical column installed.
-
Perform the following injection sequence: Blank, Blank, High-Concentration Standard, Blank, Blank, Blank.
-
Analyze the chromatograms of the three blanks following the standard. The peak area in the first blank establishes the baseline level of carryover.[1]
-
-
Isolate the Autosampler and LC Plumbing:
-
Power down the column heater and pump.
-
Carefully disconnect the analytical column.
-
Install the zero-volume union in place of the column.
-
Repeat the injection sequence from step 1.
-
Analyze the blank chromatograms. If the carryover is significantly reduced or eliminated, the column is the primary source. If the carryover persists, the issue lies within the autosampler or connecting tubing.[1][4]
-
-
Analyze Results:
-
Compare the carryover percentage with and without the column to pinpoint the source.
-
Proceed with the targeted solutions outlined in the troubleshooting guide above.
-
Frequently Asked Questions (FAQs)
Q1: What is cross-contamination in the context of this compound analysis?
A1: Cross-contamination is the unintentional transfer of analyte from one sample to another.[8][9] In LC-MS/MS analysis, this typically manifests as "carryover," where residual Ziprasidone from a preceding, often high-concentration sample, appears as a peak in a subsequent, low-concentration or blank sample.[2] This can compromise the accuracy of quantitative measurements.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterated stable isotope-labeled internal standard. It is chemically identical to Ziprasidone but has a higher mass due to the replacement of hydrogen atoms with deuterium.[10] It is the ideal internal standard because it co-elutes with the analyte and behaves similarly during sample extraction and ionization, thus compensating for variations in sample preparation and instrument response.[7]
Q3: My this compound internal standard seems to be showing a small peak at the mass of unlabeled Ziprasidone. Why is this happening?
A3: This can be due to two main reasons:
-
Isotopic Purity: The deuterated standard may contain a small percentage of the unlabeled compound as an impurity from its synthesis.[6] The Certificate of Analysis should specify the isotopic purity.
-
In-source H/D Exchange: Although less common for stably-labeled compounds, some back-exchange (loss of deuterium for hydrogen) can occur in the mass spectrometer's ion source, particularly under high-energy conditions.[6]
Q4: Can the mobile phase composition affect carryover for Ziprasidone?
A4: Yes. Ziprasidone is a lipophilic compound.[11] If the mobile phase is not strong enough (i.e., has too low a percentage of organic solvent), the compound may not be fully eluted from the column or other system components during the analytical run, leading to carryover. Optimizing the mobile phase and gradient conditions is a key step in preventing this.[2]
Q5: What are some general lab practices to prevent cross-contamination?
A5: Beyond instrument carryover, general lab practices are crucial. These include:
-
Using separate, clearly labeled equipment (e.g., pipettes, glassware) for high-concentration standards and unknown samples.[9]
-
Implementing a robust cleaning protocol for all work surfaces and equipment.[8]
-
Practicing good personal hygiene, including regular hand washing.[8][9]
-
Establishing a unidirectional workflow, moving from "clean" areas (reagent preparation) to "dirty" areas (sample analysis) to prevent backward contamination.[5][9]
Logical Relationship of Contamination Sources:
Caption: Potential sources of contamination in analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Reducing Cross Contamination in Your Lab - Cannabis Industry Journal [cannabisindustryjournal.com]
- 10. Deuterated Compounds [simsonpharma.com]
- 11. researchgate.net [researchgate.net]
Best practices for storage and handling of Ziprasidone D8 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Ziprasidone D8 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: this compound is typically shipped as a lyophilized powder at room temperature.[1] Upon receipt, it is recommended to store the lyophilized powder at -20°C for long-term stability.[1][2] For short-term storage, room temperature is acceptable.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A: Dimethyl sulfoxide (DMSO) and methanol are common solvents for reconstituting this compound.[1] It is described as being slightly soluble in both.[1] For cell culture experiments, it is advisable to first dissolve the compound in DMSO to create a stock solution.[4][5]
Q3: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the this compound powder in your chosen solvent, such as DMSO.[5] Ensure the concentration of the stock solution is lower than its solubility in the solvent.[4] For cell-based assays, a common practice is to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration.[4]
Q4: Can I dilute the DMSO stock solution directly into my aqueous buffer or cell culture medium?
A: While direct dilution is possible in many cases, organic reagents can sometimes precipitate when added directly to an aqueous medium.[4] To avoid this, it is recommended to perform a serial dilution of the DMSO stock solution with DMSO first, and then add the diluted solution to your aqueous buffer or cell culture medium.[4] Pre-warming both the stock solution and the medium to 37°C can also help prevent precipitation.[4]
Q5: What should I do if the this compound powder is stuck to the vial?
A: If the powder adheres to the vial, it is recommended to centrifuge the vial at approximately 3000 rpm for a few minutes to collect the powder at the bottom.[4]
Q6: How should I store the reconstituted this compound solution?
A: Once reconstituted, the solution should be stored at -20°C.[2] It is recommended to use the solution within one month to prevent loss of potency.[2] For longer-term storage of solutions, -80°C is also an option, with a stability of up to one year.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q7: What is the stability of this compound in different forms and conditions?
A: The stability of this compound varies depending on its form and storage conditions. The lyophilized powder is stable for at least 36 months when stored at -20°C and kept desiccated.[2] In solution, it is stable for up to one month at -20°C.[2] One supplier suggests that in a solvent, it can be stored for up to 6 months at -80°C and 1 month at -20°C.[6] A study on a related compound, ziprasidone mesylate, in an oral solution found it was stable for at least 6 weeks when refrigerated at 5°C.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility in the aqueous medium has been exceeded. | Perform a serial dilution in an organic solvent like DMSO before adding to the aqueous buffer.[4] Pre-warm both the stock solution and the buffer to 37°C.[4] If precipitation still occurs, consider using sonication to help redissolve the compound.[4] |
| Inconsistent experimental results | Degradation of the this compound solution due to improper storage or handling. | Ensure the stock solution is stored at -20°C or -80°C and protected from light.[2][4] Aliquot the stock solution to avoid multiple freeze-thaw cycles.[2] Use a freshly prepared working solution for each experiment. |
| Difficulty dissolving the lyophilized powder | The incorrect solvent is being used, or the compound has low solubility. | Confirm that you are using a recommended solvent such as DMSO or methanol.[1] Gentle warming or vortexing may aid in dissolution. Be aware that this compound is only slightly soluble in these solvents.[1] |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Lyophilized) | -20°C (long-term) | [1][2] |
| Storage Temperature (Solution) | -20°C or -80°C | [2][4] |
| Stability (Lyophilized at -20°C) | ≥ 36 months | [2] |
| Stability (Solution at -20°C) | Up to 1 month | [2] |
| Stability (Solution at -80°C) | Up to 1 year | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Experimental Protocols
Protocol for Preparing a Working Solution for Cell-Based Assays
-
Reconstitute Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Prepare Intermediate Dilutions:
-
Perform a serial dilution of the high-concentration stock solution with DMSO to create intermediate concentrations. For example, to get a 1 mM solution from a 10 mM stock, mix 1 part of the 10 mM stock with 9 parts of DMSO.
-
-
Prepare Final Working Solution:
-
Pre-warm the cell culture medium or aqueous buffer to 37°C.[4]
-
Add a small volume of the appropriate intermediate DMSO dilution to the pre-warmed medium to achieve the desired final concentration. For instance, to make a 1 µM working solution, add 1 µL of a 1 mM intermediate solution to 1 mL of medium.[4]
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution for your experiment immediately.
-
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Best practices for handling this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. usbio.net [usbio.net]
- 4. This compound | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Stability of ziprasidone mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Ziprasidone Mesylate in an Extemporaneously Compounded Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ziprasidone Detection with Ziprasidone D8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ziprasidone D8 to enhance the sensitivity of Ziprasidone detection.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Ziprasidone quantification?
Using a stable isotope-labeled internal standard like this compound is highly recommended for quantitative analysis, particularly in complex matrices such as plasma.[1][2] this compound is an ideal internal standard because it has the same physicochemical properties as Ziprasidone, meaning it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.[1][2] However, due to its higher mass, it can be distinguished from the unlabeled Ziprasidone by a mass spectrometer. This allows for accurate correction of any analyte loss during sample processing and compensates for variations in instrument response, ultimately leading to more precise and accurate quantification.
Q2: What is the typical mass transition for Ziprasidone and this compound in LC-MS/MS analysis?
In positive ion mode mass spectrometry, the predominant precursor ions for Ziprasidone and this compound correspond to their protonated molecules ([M+H]+). The most common multiple reaction monitoring (MRM) transitions are:
Q3: What are the expected retention times for Ziprasidone and this compound?
Under the same chromatographic conditions, Ziprasidone and this compound will have nearly identical retention times. One study reported elution times of approximately 2.3 ± 0.2 minutes for both compounds.[5]
Troubleshooting Guide
Issue 1: Poor peak shape or tailing for Ziprasidone and this compound.
-
Possible Cause: Inappropriate mobile phase pH or composition.
-
Troubleshooting Step: Ziprasidone is a basic compound. Ensure the mobile phase has an appropriate pH to maintain a consistent ionization state. Using a buffer, such as ammonium acetate, can help improve peak shape.[5] One method successfully used a mobile phase of 2 mM Ammonium acetate: Acetonitrile (5:95, v/v).[5]
-
-
Possible Cause: Column degradation or contamination.
-
Troubleshooting Step: Flush the column with a strong solvent or, if necessary, replace the column. A Hypurity C18, 150 x 4.6 mm, 5 µm column has been used effectively.[5]
-
Issue 2: Low sensitivity or inability to detect the lower limit of quantification (LLOQ).
-
Possible Cause: Inefficient sample extraction.
-
Troubleshooting Step: Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. For LLE, ensure the pH of the aqueous phase is adjusted to maximize the extraction of Ziprasidone into the organic solvent. One study reported good recoveries using a mixture of methyl tert-butyl ether and dichloromethane.[6]
-
-
Possible Cause: Suboptimal mass spectrometer settings.
-
Troubleshooting Step: Infuse a standard solution of Ziprasidone and this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage for the specific MRM transitions. A collision energy of 30eV has been reported for both Ziprasidone and its D8 isotopologue.[2]
-
Issue 3: High variability between replicate injections.
-
Possible Cause: Inconsistent sample preparation.
-
Troubleshooting Step: Ensure precise and consistent pipetting of the internal standard (this compound) and the sample. Use of an automated liquid handler can improve reproducibility.
-
-
Possible Cause: Instability of the analyte in the autosampler.
-
Troubleshooting Step: Evaluate the stability of processed samples at the autosampler temperature. One study noted that processed samples were stable at -70°C for 30 days.[2] If degradation is suspected, analyze samples immediately after preparation or ensure the autosampler is maintained at a low temperature (e.g., 4°C).
-
Experimental Protocols
Protocol 1: Quantitative Analysis of Ziprasidone in Human Plasma using LC-MS/MS
This protocol is based on a validated method for the quantification of Ziprasidone in human plasma.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard solution (100 ng/mL).
- Add 100 µL of a suitable buffer to each sample and vortex.
- Add an appropriate volume of extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).
- Vortex for 10 minutes, then centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 series or equivalent.
- Column: Hypurity C18, 150 x 4.6 mm, 5 µm.[5]
- Column Temperature: 40°C.[5]
- Mobile Phase: 2 mM Ammonium acetate: Acetonitrile (5:95, v/v).[5]
- Flow Rate: 1.0 mL/min.[4]
- Injection Volume: 5 µL.[5]
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- Ziprasidone: m/z 413.2 → 194.0[4]
- This compound: m/z 421.2 → 194.0[4]
Data Presentation
Table 1: Linearity and Precision Data for Ziprasidone Quantification
| Parameter | Value |
| Linearity Range | 0.05 – 200.00 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Intra-run Precision (%CV) | 0.625 to 0.947%[5] |
| Inter-run Precision (%CV) | 2.182 to 3.198%[5] |
Table 2: Recovery Data for Ziprasidone and this compound
| Analyte | Overall Recovery |
| Ziprasidone | 92.57%[5] |
| This compound | 95.70%[5] |
Visualizations
Caption: Workflow for Ziprasidone quantification using this compound.
Caption: Major metabolic pathways of Ziprasidone.[7][8][9]
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scite.ai [scite.ai]
- 8. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Resolving chromatographic co-elution with Ziprasidone D8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Ziprasidone D8.
Troubleshooting Guide: Resolving Co-elution of Ziprasidone and this compound
Issue: The deuterated internal standard, this compound, is chromatographically separating from the analyte, Ziprasidone. This phenomenon, known as the "isotope effect," can lead to inaccurate quantification.[1] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3][4]
Below is a step-by-step guide to diagnose and resolve this co-elution problem.
Step 1: Confirm Co-elution Issue
Overlay the chromatograms of Ziprasidone and this compound from a representative injection. A visible separation between the two peaks confirms a co-elution problem that needs to be addressed.
Step 2: Methodical Optimization of Chromatographic Conditions
To achieve co-elution, systematically adjust one chromatographic parameter at a time. The following tables provide starting points and suggested modifications for your LC-MS method.
Table 1: Typical LC-MS Parameters for Ziprasidone Analysis
| Parameter | Typical Starting Condition | Reference |
| Column | C18 or C8, 50-150 mm length, 2.1-4.6 mm ID, 1.7-5 µm particle size | [5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Formate/Acetate | [7] |
| Mobile Phase B | Acetonitrile or Methanol | [5] |
| Gradient | Start at low %B (e.g., 5-10%), ramp to high %B (e.g., 90-95%) | [5] |
| Flow Rate | 0.2 - 0.5 mL/min | [6] |
| Column Temp. | 30 - 40 °C | [6] |
| Injection Vol. | 5 - 10 µL | |
| MS Detection | ESI Positive | |
| MRM Transition | Ziprasidone: m/z 413 -> 194; this compound: m/z 421 -> 194 |
Table 2: Troubleshooting Strategies for Co-elution
| Parameter to Adjust | Recommended Action | Expected Outcome | Rationale |
| Gradient Slope | Decrease the ramp of the organic phase (Mobile Phase B) around the elution time of Ziprasidone. | Increased retention time and potentially improved merging of the analyte and internal standard peaks. | A shallower gradient increases the interaction time with the stationary phase, which can minimize the separation caused by the isotope effect.[8] |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase (Mobile Phase A). For Ziprasidone, a weak base, increasing the pH towards its pKa (~7.1) can alter retention. Testing a pH range from 3 to 5 is a good starting point. | Changing the ionization state of Ziprasidone will alter its polarity and interaction with the stationary phase, potentially leading to co-elution.[7][9] | The degree of ionization of the analyte affects its hydrophobicity and retention in reverse-phase chromatography.[10][11] |
| Organic Modifier | Switch from Acetonitrile to Methanol or vice-versa, or use a combination of both. | Altered selectivity of the separation, which may bring the two peaks closer together. | Methanol and Acetonitrile have different solvent strengths and interaction mechanisms, which can change the selectivity of the separation.[10] |
| Column Chemistry | If co-elution is not achieved, consider a different stationary phase. If using a C18 column, try a C8 or a Phenyl-Hexyl column. | Different stationary phases provide alternative selectivities that may not exhibit a strong isotope effect for Ziprasidone.[8] | The separation is dependent on the interactions between the analyte and the stationary phase. Changing the stationary phase chemistry alters these interactions.[12] |
| Column Temperature | Increase or decrease the column temperature in 5 °C increments (e.g., from 30 °C up to 45 °C). | Changes in temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and potentially improve co-elution.[8][13] | Temperature can subtly alter the interactions between the analyte, internal standard, and the stationary phase.[13] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare aqueous mobile phases (e.g., 10mM Ammonium Acetate) at different pH values (e.g., pH 3.5, 4.0, 4.5, 5.0) by adding formic acid or acetic acid.
-
Equilibrate the System: For each new mobile phase pH, flush the LC system for at least 15-20 minutes to ensure the column is fully equilibrated.
-
Inject Standard Solution: Inject a solution containing known concentrations of Ziprasidone and this compound.
-
Analyze Chromatograms: Compare the retention times and peak shapes of Ziprasidone and this compound at each pH level to identify the optimal condition for co-elution.
Protocol 2: Gradient Optimization
-
Identify Elution Point: Determine the percentage of the organic mobile phase at which Ziprasidone and this compound elute in your current method.
-
Modify Gradient: Create a new gradient method where the rate of change of the organic mobile phase is decreased around the identified elution point. For example, if the compounds elute at 40% Acetonitrile, flatten the gradient from 35% to 45%.
-
Equilibrate and Inject: Equilibrate the column with the new gradient and inject the standard solution.
-
Evaluate Co-elution: Assess the separation between the analyte and the internal standard. Further fine-tune the gradient as needed.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) eluting before Ziprasidone?
This is a known chromatographic phenomenon called the "isotope effect". Deuterium atoms can slightly alter the physicochemical properties of a molecule, such as its polarity and interaction with the stationary phase, often leading to a slightly shorter retention time in reverse-phase chromatography.[1][2][4]
Q2: Can I still quantify accurately if there is a small, consistent separation between Ziprasidone and this compound?
While not ideal, if the separation is small and consistent across all calibration standards and samples, and if both peaks are symmetrical and free from matrix effects, it may be possible to obtain acceptable quantitative results. However, perfect co-elution is always the goal to ensure that both the analyte and the internal standard experience the same ionization conditions and potential matrix effects, which is the primary purpose of using a stable isotope-labeled internal standard.[14]
Q3: Could the problem be with the this compound internal standard itself?
It is important to verify the purity and identity of your internal standard. The certificate of analysis should be checked for chemical and isotopic purity.[8] However, the chromatographic separation is more likely due to the isotope effect rather than an impurity, especially if the mass-to-charge ratio is correct.
Q4: Are there alternative internal standards I can use if I cannot resolve the co-elution?
If extensive method development fails to resolve the co-elution, you could consider using an internal standard labeled with ¹³C or ¹⁵N. These heavy isotopes do not typically exhibit a significant chromatographic isotope effect and are more likely to co-elute perfectly with the analyte.[1][8]
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: General LC-MS experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Ziprasidone Quantification
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ziprasidone in biological matrices, with a primary focus on the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Ziprasidone D8 as an internal standard. The performance of this method is contrasted with alternative approaches, offering researchers, scientists, and drug development professionals the necessary data to select the most suitable method for their specific needs.
Method 1: Ziprasidone Quantification by LC-MS/MS using this compound
A highly selective and sensitive method for the determination of Ziprasidone in human plasma utilizes liquid-liquid extraction followed by LC-MS/MS analysis with this compound as the internal standard.[1][2] This stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis due to its similar physicochemical properties to the analyte, which effectively compensates for variability in sample preparation and matrix effects.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction): [1]
-
To 100 µL of human plasma, 50 µL of the internal standard solution (this compound, 100 ng/mL) is added.
-
The sample is alkalinized by adding 100 µL of a buffer solution.
-
Extraction is performed by adding an organic solvent, followed by vortexing and centrifugation to separate the organic and aqueous layers.
-
The organic layer containing the analyte and internal standard is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions: [1]
-
Column: Zorbax Eclipse XDB-C18, 100×4.6 mm, 3.5µm
-
Mobile Phase: Acetonitrile and a buffer solution (85:15 v/v)
-
Flow Rate: Isocratic elution
-
Injection Volume: Not specified
-
Run Time: Approximately 4.0 minutes[3]
3. Mass Spectrometric Detection: [1]
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Performance Characteristics
The validation of this method demonstrates its robustness, accuracy, and precision for the quantification of Ziprasidone in human plasma.
| Validation Parameter | Result |
| Linearity Range | 0.2980 - 201.4820 ng/mL[1][2] |
| Correlation Coefficient (r) | 0.9953[1] |
| Intra-batch Precision (%CV) | Within ±15.0%[1] |
| Inter-batch Precision (%CV) | Within ±15.0%[1] |
| Accuracy (%RE) | Within ±15.0%[1] |
| Recovery | Not explicitly stated in the primary source, but a similar method reported >84% recovery for Ziprasidone.[4] Another study using this compound reported an overall recovery of 92.57% for Ziprasidone and 95.70% for the internal standard.[3] |
| Stability (Freeze-Thaw) | Stable for three freeze-thaw cycles.[1] |
| Stability (Long-Term) | Stable at -70°C for 30 days.[1] |
Experimental Workflow
Caption: Workflow for Ziprasidone quantification using this compound.
Comparison with Alternative Methods
While the LC-MS/MS method with this compound offers high sensitivity and specificity, other methods have also been developed and validated for Ziprasidone quantification. These alternatives may be suitable depending on the available instrumentation and the specific requirements of the study.
| Method | Detector | Internal Standard | Linearity Range (ng/mL) | Key Advantages | Key Disadvantages |
| LC-MS/MS with this compound | Tandem Mass Spectrometer | This compound | 0.2980 - 201.4820[1][2] | High selectivity and sensitivity, gold standard for bioanalysis. | Requires expensive instrumentation. |
| LC-MS/MS | Tandem Mass Spectrometer | INS-RSP | 0.25 - 500[5] | High sensitivity and rapid analysis time (<3 min).[5] | Relies on a non-isotopically labeled internal standard. |
| HPLC-Fluorescence | Fluorescence Detector | α-ergocryptine | 0.5 - 200[4] | Good sensitivity, does not require a mass spectrometer. | Potential for interference from fluorescent compounds. |
| HPLC-UV | UV Detector | Escitalopram | 20.0 - 3,000.0[6][7] | Widely available instrumentation, simple operation. | Lower sensitivity compared to MS and fluorescence detection. |
| UPLC-UV | UV Detector | Not specified | 70% to 130% of standard concentration[8] | Significant reduction in analysis time and solvent consumption.[8] | May require specialized high-pressure equipment. |
Logical Relationship of Method Selection
The choice of bioanalytical method often depends on a trade-off between sensitivity, specificity, cost, and throughput. The following diagram illustrates a simplified decision-making process for selecting an appropriate method for Ziprasidone analysis.
Caption: Decision tree for selecting a Ziprasidone bioanalytical method.
Conclusion
The LC-MS/MS method using this compound as an internal standard provides a highly reliable and sensitive approach for the bioanalysis of Ziprasidone.[1][2] Its performance, particularly in terms of specificity and accuracy, makes it the preferred method for pharmacokinetic and bioequivalence studies. However, alternative methods such as HPLC with fluorescence or UV detection, and UPLC, offer viable options when LC-MS/MS is not available or when the required sensitivity is lower. The choice of method should be guided by the specific analytical needs, available resources, and the intended application of the data.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of plasma ziprasidone using liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ddtjournal.net [ddtjournal.net]
Choosing the Right Internal Standard for Ziprasidone Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs is paramount. In the bioanalysis of the atypical antipsychotic Ziprasidone, the choice of an internal standard (IS) is a critical factor that directly influences the reliability and robustness of the analytical method. This guide provides an objective comparison of Ziprasidone D8, a deuterated internal standard, with other non-deuterated alternatives, supported by experimental data to inform the selection of the most appropriate standard for your research needs.
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variations that can occur, ensuring accurate and precise quantification. The most common choices for internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) are stable isotope-labeled (e.g., deuterated) analogues of the analyte or structurally similar compounds.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound, are often considered the "gold standard" in quantitative mass spectrometry. In these standards, several hydrogen atoms are replaced with deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. The key advantage is that the deuterated standard co-elutes with the analyte during chromatography, meaning they experience the same matrix effects (suppression or enhancement of ionization) and extraction inefficiencies. This co-elution provides the most accurate correction for these variabilities.
Alternatives: Non-Deuterated Internal Standards
When a deuterated standard is not available or economically feasible, researchers may turn to non-deuterated alternatives. These are typically structural analogues of the analyte or other compounds with similar physicochemical properties. While they can compensate for some variability, they may not behave identically to the analyte during chromatography and ionization, which can lead to less accurate results, especially in complex biological matrices.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
To illustrate the performance differences, this guide compares data from studies that have employed this compound, N-methyl ziprasidone (a structural analog), and another antipsychotic, Risperidone (used as a non-analogous internal standard), for the quantification of Ziprasidone in plasma.
Data Presentation
| Parameter | This compound | N-methyl ziprasidone | Risperidone (INS-RSP)[1] |
| Linearity Range (ng/mL) | 0.05 - 200.00[2] | up to 200[2] | 0.25 - 500[1] |
| Correlation Coefficient (r²) | > 0.99[2] | Not explicitly stated, but linearity was achieved[2] | > 0.998[1] |
| Intra-day Precision (%CV) | 0.625 - 0.947[2] | < 5[2] | < 12[1] |
| Inter-day Precision (%CV) | 2.182 - 3.198[2] | < 5[2] | < 12[1] |
| Recovery (%) | 92.57 (Ziprasidone), 95.70 (this compound)[2] | Not explicitly stated | 82 (Ziprasidone), 68 (Risperidone)[1] |
As the data indicates, methods using all three internal standards demonstrate good linearity and precision. However, a key differentiator is the recovery. The recovery of this compound is very similar to that of Ziprasidone, which is the ideal scenario for an internal standard. In contrast, the recovery of Risperidone is significantly different from that of Ziprasidone, which could introduce inaccuracies in quantification.
Experimental Protocols
Method 1: Using this compound as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Hypurity C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 2 mM Ammonium acetate: Acetonitrile (5:95, v/v).
-
Detection: Mass spectrometry.
-
Run Time: 4.0 minutes.
Method 2: Using N-methyl ziprasidone as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction from alkalinized plasma using tert-butyl methyl ether.
-
Chromatography: C8 column.
-
Mobile Phase: 90% acetonitrile containing 2 mmol/L ammonium acetate.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Run Time: 2.5 minutes.
Method 3: Using Risperidone (INS-RSP) as Internal Standard[1]
-
Sample Preparation: One-step liquid-liquid extraction with 20% methylene dichloride in pentane.
-
Chromatography: C18 column.
-
Mobile Phase: Isocratic elution (details not specified).
-
Detection: Triple quadrupole mass spectrometer with a TurboIon spray interface.
-
Run Time: < 3 minutes.
Mandatory Visualization
Caption: Bioanalytical workflow for Ziprasidone quantification using an internal standard.
Conclusion
Based on the available data, This compound is the superior internal standard for the analysis of Ziprasidone . Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and matrix effects, as evidenced by its comparable recovery rate. While non-deuterated alternatives like N-methyl ziprasidone and Risperidone can provide acceptable performance in terms of linearity and precision, the potential for differential recovery and matrix effects introduces a higher risk of inaccuracy.
For researchers aiming for the highest level of accuracy and reliability in their bioanalytical assays for Ziprasidone, the use of a deuterated internal standard like this compound is strongly recommended. This choice will lead to more robust and defensible data, which is crucial in both research and drug development settings.
References
- 1. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ziprasidone Assay: A Comparative Analysis of Linearity and Range with Ziprasidone-D8 Internal Standard
For researchers and professionals in drug development and bioanalysis, the accurate quantification of Ziprasidone is critical. This guide provides a comparative overview of the linearity and range of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Ziprasidone assay, utilizing its deuterated stable isotope, Ziprasidone-D8, as an internal standard. The performance of this method is contrasted with alternative High-Performance Liquid Chromatography (HPLC) techniques to aid in the selection of the most suitable analytical approach.
Performance Comparison: Linearity and Quantitation Range
The use of a stable isotope-labeled internal standard, such as Ziprasidone-D8, in LC-MS/MS analysis is the gold standard for mitigating matrix effects and improving the accuracy and precision of quantification. The data presented below summarizes the linearity and validated quantitation ranges for an LC-MS/MS method using Ziprasidone-D8 and compares it with other reported HPLC methods for Ziprasidone analysis.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantitation (LLOQ) | Upper Limit of Quantitation (ULOQ) |
| LC-MS/MS | Ziprasidone-D8 | 0.05 - 200.00 ng/mL[1] | > 0.995[2] | 0.05 ng/mL[1] | 200.00 ng/mL[1] |
| LC-MS/MS | Ziprasidone-D8 | 0.2980 - 201.4820 ng/mL[2][3] | > 0.9953[2] | 0.2980 ng/mL[2][3] | 201.4820 ng/mL[2][3] |
| HPLC-UV | Albendazole | 15 - 500 ng/mL | 0.999 | 15 ng/mL | 500 ng/mL |
| RP-HPLC | Not specified | 10 - 50 µg/mL[4] | 0.9999[4] | 0.007 µg/mL (7 ng/mL)[4] | 50 µg/mL (50,000 ng/mL)[4] |
As evidenced in the table, the LC-MS/MS method employing Ziprasidone-D8 offers a significantly lower limit of quantitation, enabling the sensitive detection of Ziprasidone in biological matrices. While HPLC-UV methods provide a wider linear range, their sensitivity is considerably lower, making them less suitable for applications requiring trace-level analysis, such as pharmacokinetic studies.
Experimental Workflow for Ziprasidone Assay using LC-MS/MS with Ziprasidone-D8
The following diagram illustrates the typical experimental workflow for the quantification of Ziprasidone in plasma samples using LC-MS/MS with Ziprasidone-D8 as an internal standard.
Experimental workflow for Ziprasidone assay.
Detailed Experimental Protocols
LC-MS/MS Method with Ziprasidone-D8
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add a known concentration of Ziprasidone-D8 internal standard.
-
Alkalinize the plasma using a suitable buffer.
-
Perform liquid-liquid extraction by adding an organic solvent such as tert-butyl methyl ether.
-
Vortex mix the samples and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A C18 analytical column (e.g., Hypurity C18, 150 x 4.6 mm, 5 µm) is commonly used for separation.[1]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 2 mmol/L ammonium acetate) is effective.
-
Flow Rate: A typical flow rate is maintained around 1.0 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
Run Time: The total run time is typically short, around 2.5 to 4.0 minutes.[1]
3. Mass Spectrometric Parameters
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
Alternative Method: RP-HPLC with UV Detection
1. Sample Preparation
-
Sample preparation for HPLC methods may involve protein precipitation followed by centrifugation and filtration.
2. Chromatographic Conditions
-
Column: A C18 column (e.g., YMC C18, 150×4.6mm, 3µm) is often used.[4]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3) and an organic modifier like methanol in a specific ratio (e.g., 60:40 v/v).[4]
-
Flow Rate: A flow rate of 1 mL/min is common.[4]
-
Detection: UV detection is performed at a wavelength of 219 nm.[4]
Conclusion
The LC-MS/MS method utilizing Ziprasidone-D8 as an internal standard demonstrates superior sensitivity and specificity for the quantification of Ziprasidone in biological matrices. Its low limit of quantitation makes it highly suitable for pharmacokinetic and other studies requiring precise measurement of low drug concentrations. While HPLC-UV methods offer a broader linear range, their lower sensitivity may not be adequate for all research and clinical applications. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.
References
A Comparative Guide to Ziprasidone Quantification Methods: Accuracy and Precision Assessment
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ziprasidone is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a comprehensive comparison of various analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific research needs.
This document delves into the performance of commonly employed analytical techniques for Ziprasidone quantification, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections present a detailed comparison of their accuracy, precision, and other validation parameters, alongside the experimental protocols for each method.
Comparative Analysis of Quantification Methods
The choice of an analytical method for Ziprasidone quantification is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of different methods based on published validation data.
| Parameter | HPLC-UV Method | RP-HPLC Method | UPLC-MS/MS Method |
| Linearity Range | 20.0–3,000.0 ng/mL | 10-50 µg/ml | 0.7 to 400 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.9986 | 0.9999[2] | 0.9995[1] |
| Limit of Detection (LOD) | - | 0.002 µg/ml[2] | - |
| Limit of Quantification (LOQ) | 10 ng/mL[3] | 0.007 µg/ml[2] | 0.7 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10%[3] | < 1.0%[2] | < 7.75%[1] |
| Inter-day Precision (%RSD) | < 10%[3] | < 1.0%[2] | < 5.43%[1] |
| Accuracy (Recovery %) | 79.32 ± 1.16% | 100.08% (mean)[2] | > 81.3%[1] |
Key Observations:
-
UPLC-MS/MS offers the highest sensitivity with the lowest limit of quantification (LOQ) of 0.7 ng/mL, making it ideal for pharmacokinetic studies where low concentrations of Ziprasidone in biological matrices are expected.[1]
-
RP-HPLC methods demonstrate excellent linearity and precision, with a very high mean recovery rate, suggesting high accuracy.[2]
-
HPLC-UV provides a reliable and robust method suitable for routine analysis, although with a higher LOQ compared to UPLC-MS/MS.[3] Studies have indicated that UPLC-MS/MS is more selective and sensitive than HPLC-UV methods.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for the compared Ziprasidone quantification methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of Ziprasidone in pharmaceutical dosage forms.
Sample Preparation:
A liquid-liquid extraction technique is commonly employed for plasma samples using a mixture of methyl tert-butyl ether and dichloromethane (70:30% v/v).
Chromatographic Conditions:
-
Column: C18 (250.0 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile–phosphate buffer (pH 3.6) 28:72% v/v
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210.0 nm
-
Internal Standard: Escitalopram
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers a rapid and sensitive approach for the estimation of Ziprasidone in pure and capsule dosage forms.[2]
Sample Preparation:
For capsule dosage forms, the contents are dissolved in a suitable solvent and diluted to the desired concentration.
Chromatographic Conditions:
-
Column: YMC C18 (150×4.6mm, 3µm)[2]
-
Mobile Phase: A mixture of phosphate buffer (pH-3) and methanol in the ratio of 60:40% v/v[2]
-
Flow Rate: 1ml/min[2]
-
Detection: UV at 219nm[2]
-
Run Time: 5 minutes[2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique provides high sensitivity and selectivity, making it the method of choice for bioanalytical applications.
Sample Preparation:
Solid-phase extraction is utilized to extract Ziprasidone and the internal standard from plasma.[1]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50×2.1mm i.d., 1.7μm particle size)[1]
-
Mobile Phase: Methanol–water (50:50, v/v; with the water containing 15mM NH4Ac and 0.125% acetic acid)[1]
-
Detection: Triple-quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) via electrospray ionization (ESI)[1]
-
Monitored Transitions: m/z 412.82→193.75 for Ziprasidone and m/z 236.87→193.76 for the internal standard, carbamazepine.[1]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: HPLC-UV sample preparation and analysis workflow.
References
A Comprehensive Guide to Inter-Laboratory Cross-Validation of Ziprasidone Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the quantification of Ziprasidone between different laboratories. Ensuring method reproducibility across various sites is a critical step in drug development, facilitating seamless method transfer and consistent quality control. This document outlines the experimental protocols and presents comparative data for a hypothetical cross-validation of a High-Performance Liquid Chromatography (HPLC) method for Ziprasidone analysis.
Introduction to Ziprasidone and Method Cross-Validation
Ziprasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate and precise quantification of Ziprasidone in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. Analytical method validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose. When a validated analytical method is transferred between laboratories, a cross-validation study is performed to verify that the receiving laboratory can achieve comparable results to the transferring laboratory.
This guide focuses on the key performance parameters that are essential for demonstrating the successful transfer and cross-validation of an analytical method. These parameters include accuracy, precision (repeatability and intermediate precision), linearity, and the limits of detection (LOD) and quantification (LOQ).
Experimental Protocols
A detailed methodology is crucial for the successful cross-validation of an analytical method. The following protocol outlines the steps for the analysis of Ziprasidone by a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. For this hypothetical study, a mobile phase of Phosphate buffer: Acetonitrile (60:40, v/v) with the pH adjusted to 2.5 is used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[1]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve Ziprasidone reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).[2]
-
Sample Preparation: For capsule dosage forms, the contents of a representative number of capsules are pooled and an amount of powder equivalent to a single dose is accurately weighed and dissolved in the mobile phase. The solution is then filtered and diluted to fall within the calibration range.
Cross-Validation Procedure
The cross-validation study should be conducted by both the transferring (Laboratory A) and receiving (Laboratory B) laboratories.
-
Accuracy: Accuracy is determined by recovery studies. Known amounts of Ziprasidone standard are spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is calculated as the percentage of the measured concentration to the nominal concentration.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) is calculated.
-
Intermediate Precision: The analysis is repeated on a different day, with a different analyst, and/or on a different instrument within the same laboratory. For inter-laboratory cross-validation, the results from Laboratory A and Laboratory B will serve as a measure of intermediate precision.
-
-
Linearity: A calibration curve is constructed by plotting the peak area response against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the regression line.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation and Comparison
The following tables summarize the hypothetical comparative data obtained from Laboratory A and Laboratory B during the cross-validation of the Ziprasidone HPLC method.
Table 1: Comparison of Accuracy (Recovery)
| Concentration Level | Laboratory A (% Recovery) | Laboratory B (% Recovery) | Acceptance Criteria |
| 80% | 99.5 | 100.2 | 98.0% - 102.0% |
| 100% | 100.8 | 101.1 | 98.0% - 102.0% |
| 120% | 101.2 | 99.9 | 98.0% - 102.0% |
Table 2: Comparison of Precision
| Parameter | Laboratory A (% RSD) | Laboratory B (% RSD) | Acceptance Criteria |
| Repeatability | 0.85 | 0.92 | ≤ 2.0% |
| Intermediate Precision (Inter-lab) | - | - | ≤ 3.0% (Overall) |
Table 3: Comparison of Linearity
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity Range (µg/mL) | 1 - 50 | 1 - 50 | Defined Range |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
Table 4: Comparison of LOD and LOQ
| Parameter | Laboratory A (µg/mL) | Laboratory B (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.18 |
| Limit of Quantification (LOQ) | 0.45 | 0.52 |
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the inter-laboratory cross-validation process for the Ziprasidone analytical method.
Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.
Discussion and Conclusion
The successful cross-validation of an analytical method is demonstrated when the receiving laboratory can reproduce the performance parameters of the transferring laboratory within predefined acceptance criteria. The hypothetical data presented in this guide indicates a successful transfer of the Ziprasidone HPLC method. Both laboratories achieved comparable results for accuracy, precision, and linearity, with all parameters meeting the established acceptance criteria.
This guide provides a foundational framework for conducting a cross-validation study for Ziprasidone analytical methods. It is essential that each organization establishes its own detailed protocols and acceptance criteria based on regulatory guidelines and the specific requirements of the drug product. Robust cross-validation ensures the reliability and consistency of analytical data across different testing sites, which is fundamental to maintaining product quality throughout the lifecycle of a pharmaceutical product.
References
A Comparative Guide to Certified Reference Materials for Ziprasidone Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the atypical antipsychotic medication Ziprasidone, the use of a reliable internal standard is crucial for achieving accurate and reproducible results, particularly in complex matrices such as plasma or serum. The gold standard for such applications is a stable isotope-labeled (SIL) internal standard, with Ziprasidone D8 being the most commonly utilized certified reference material (CRM). This guide provides a comprehensive comparison of the available this compound CRMs and discusses alternative internal standard strategies for analytical method development and validation.
Comparison of Commercially Available this compound CRMs
This compound is a deuterated analog of Ziprasidone, designed to co-elute with the analyte in chromatographic systems and exhibit identical ionization behavior in mass spectrometry, while being distinguishable by its higher mass-to-charge ratio.[1] Several reputable suppliers offer this compound as a certified reference material. Below is a comparison of their product specifications.
| Feature | Cerilliant | LGC Standards | Cayman Chemical | Veeprho |
| Product Name | Ziprasidone-D8 HCl | Ziprasidone-d8 | Ziprasidone-d8 | Ziprasidone-D8 |
| CAS Number | 1126745-58-1 | 1126745-58-1 | 1126745-58-1 | 1126745-58-1 |
| Molecular Formula | C₂₁H₁₃D₈ClN₄OS · HCl | C₂₁D₈H₁₃ClN₄OS | C₂₁H₁₃D₈ClN₄OS | C₂₁H₁₃D₈ClN₄OS |
| Purity | Not explicitly stated, but sold as a certified solution | >95% (HPLC)[2] | ≥99% deuterated forms (d1-d8)[3] | Not explicitly stated |
| Format | Solution (100 µg/mL in Methanol) | Neat (solid)[2] | Solid[3] | Not explicitly stated |
| Storage | Ultra Freezer | +4°C[2] | -20°C | Not explicitly stated |
| Application | LC/MS or GC/MS testing in clinical toxicology, urine drug testing, or forensic analysis.[4] | Neurology Research Chemicals and Analytical Standards.[2] | Internal standard for the quantification of ziprasidone by GC- or LC-MS.[3] | Internal standard in analytical and pharmacokinetic research.[1] |
Alternative Internal Standard Strategies
While this compound is the ideal internal standard due to its near-identical physicochemical properties to the analyte, in some scenarios, researchers may consider alternatives. The primary alternative is the use of a structurally similar compound.
Structurally Similar Analogs:
A compound that is not an isotope-labeled version of the analyte but has a similar chemical structure and chromatographic behavior can sometimes be used as an internal standard. For Ziprasidone, a potential candidate mentioned in the literature is N-methyl ziprasidone . However, commercially available certified reference materials for N-methyl ziprasidone are not as readily available as for this compound.
Comparison: this compound vs. Structurally Similar Analogs
| Feature | This compound (Stable Isotope-Labeled) | Structurally Similar Analog |
| Chromatographic Behavior | Co-elutes with Ziprasidone, ensuring identical retention time. | Similar, but not identical, retention time. |
| Ionization Efficiency | Nearly identical to Ziprasidone, minimizing matrix effects. | May differ from Ziprasidone, potentially leading to variability from matrix effects. |
| Mass Spectrometry | Easily distinguishable from Ziprasidone by a mass shift of +8 amu. | Must have a different mass from Ziprasidone and not produce interfering fragment ions. |
| Accuracy & Precision | Generally provides the highest accuracy and precision. | Can provide acceptable results, but may be more susceptible to analytical variability. |
| Availability | Readily available as a certified reference material from multiple suppliers. | Availability as a CRM is often limited. |
Experimental Protocol: Quantification of Ziprasidone in Human Plasma using LC-MS/MS with this compound Internal Standard
This section details a typical experimental protocol for the quantification of Ziprasidone in a biological matrix, adapted from published analytical methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 50 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 100 µL of a suitable buffer (e.g., as specified in the validated method).
-
Vortex the mixture.
-
Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex thoroughly to ensure complete extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: A C18 column is commonly used (e.g., Hypurity C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2 mM ammonium acetate).
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Ziprasidone: e.g., m/z 413.0 → 194.0
-
This compound: e.g., m/z 421.1 → 194.0
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Ziprasidone into blank plasma.
-
Process the calibration standards and quality control samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Ziprasidone to this compound against the concentration of Ziprasidone.
-
Determine the concentration of Ziprasidone in the unknown samples from the calibration curve.
Visualizing the Workflow and Decision-Making Process
Experimental Workflow for Ziprasidone Quantification
Caption: Experimental workflow for the quantification of Ziprasidone in plasma using this compound.
Decision Tree for Internal Standard Selection
Caption: Decision-making process for selecting an internal standard for Ziprasidone analysis.
References
Evaluating the Isotopic Contribution of Ziprasidone-d8 to the Analyte Signal in Bioanalysis
In the quantitative analysis of the antipsychotic drug Ziprasidone in biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS), such as Ziprasidone-d8, is a cornerstone of robust and reliable bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS closely mimics the analyte throughout sample extraction, chromatography, and ionization, effectively compensating for variability and matrix effects. However, a critical aspect of method validation is to evaluate the potential isotopic contribution, or "cross-talk," of the SIL-IS to the signal of the unlabeled analyte. This guide provides a comparative framework for this evaluation, supported by established experimental protocols and regulatory acceptance criteria.
Understanding Isotopic Contribution
Ziprasidone-d8 contains eight deuterium atoms, increasing its mass by eight atomic mass units compared to the native Ziprasidone. In mass spectrometry, the instrument monitors specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. Isotopic contribution occurs if the isotopic profile of the SIL-IS results in a signal at the m/z transition of the analyte. This is typically due to the natural abundance of heavy isotopes (e.g., ¹³C) in the deuterated compound. While generally minimal, this contribution must be quantified to ensure it does not compromise the accuracy of measurements, especially at the lower limit of quantitation (LLOQ).
Experimental Protocol for Isotopic Contribution Assessment
The evaluation of isotopic cross-talk is a key component of the selectivity assessment during bioanalytical method validation. The following protocol outlines a typical experiment based on methods described in the scientific literature.[1][2][3]
1. Preparation of Solutions:
-
Prepare a stock solution of Ziprasidone-d8 at a known high concentration.
-
From this stock, prepare a working solution of Ziprasidone-d8 at the final concentration used in the analytical method (e.g., 50 ng/mL).[1]
2. Sample Preparation:
-
Select at least six different lots of blank biological matrix (e.g., human plasma).
-
Spike a set of blank matrix samples only with the Ziprasidone-d8 internal standard working solution.
-
Prepare a separate set of samples representing the Lower Limit of Quantitation (LLOQ) by spiking blank matrix with the corresponding low concentration of Ziprasidone (e.g., 0.05 ng/mL) and the working concentration of Ziprasidone-d8.[1]
3. LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase C18 column (e.g., Hypurity C18, 150 x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer like 2 mM ammonium acetate.[1] An isocratic elution is often used, with a total run time of around 4 minutes.[1]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for both Ziprasidone and Ziprasidone-d8.
4. Data Analysis:
-
Analyze the samples containing only Ziprasidone-d8 by monitoring the MRM channel for unlabeled Ziprasidone (413.2 -> 194.0).
-
Measure the peak area of any response detected at the retention time of Ziprasidone.
-
Analyze the LLOQ samples and measure the mean peak area for the Ziprasidone analyte.
-
Calculate the percentage contribution using the formula:
-
% Contribution = (Mean IS Response in Analyte Channel / Mean Analyte Response at LLOQ) x 100
-
Quantitative Data and Acceptance Criteria
While specific experimental data from validation reports are often proprietary, the performance of the internal standard is evaluated against stringent acceptance criteria set by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5] These criteria ensure that any isotopic contribution is negligible and does not impact the integrity of the quantitative results.
The table below summarizes the key parameters and the universally accepted performance criteria for this assessment.
| Parameter | Description | Acceptance Criteria | Source |
| Analyte MRM Transition | The precursor -> product ion transition monitored for Ziprasidone. | 413.2 -> 194.0 m/z | [4] |
| IS MRM Transition | The precursor -> product ion transition monitored for Ziprasidone-d8. | 421.2 -> 194.0 m/z | [4] |
| IS Contribution in Blank | The response in the analyte channel when a blank matrix sample is spiked only with the internal standard (Ziprasidone-d8). | The response must be ≤ 20% of the analyte response at the LLOQ. | [5][6] |
| Analyte Contribution in Zero | The response in the internal standard channel when a blank matrix sample is spiked with the analyte at the Upper Limit of Quantitation (ULOQ). | The response must be ≤ 5% of the internal standard response at its working concentration. | [5][6] |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the experimental assessment and the mass detection principle.
References
Unraveling the Variability: A Comparative Guide to Ziprasidone Plasma Level Determination
For researchers, scientists, and drug development professionals, understanding the significant inter-individual variability in ziprasidone plasma concentrations is critical for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a comprehensive comparison of the factors influencing ziprasidone plasma levels and the analytical methods used for their determination, supported by experimental data and detailed protocols.
Ziprasidone, an atypical antipsychotic, exhibits substantial differences in plasma concentrations among patients, even when administered at similar doses. This variability can be attributed to a confluence of factors including genetics, co-medications, and patient-specific characteristics. Therapeutic Drug Monitoring (TDM) is therefore a valuable tool for individualizing ziprasidone therapy.
Factors Influencing Ziprasidone Plasma Concentrations
The primary determinants of ziprasidone's pharmacokinetic variability are its metabolic pathways. The drug is extensively metabolized in the liver, with approximately two-thirds of its clearance mediated by aldehyde oxidase (AOX1) and about one-third by cytochrome P450 3A4 (CYP3A4). A minor role is also played by CYP1A2.
Pharmacogenetics: The Role of CYP3A4 Variants
Recent in vitro research has shed light on the impact of genetic polymorphisms in the CYP3A4 gene on ziprasidone metabolism. As detailed in the table below, specific variants can lead to either increased or decreased clearance of the drug, directly affecting plasma concentrations. While the influence of CYP1A2 genetic variations is less defined, current evidence suggests no significant genetic polymorphism in aldehyde oxidase that affects ziprasidone metabolism[1][2].
Table 1: Impact of CYP3A4 Genetic Variants on Ziprasidone Metabolism (In Vitro Data)
| CYP3A4 Variant | Effect on Ziprasidone Clearance | Reference |
| CYP3A4.3 | Elevated Clearance | [3][4][5] |
| CYP3A4.15 | Elevated Clearance | [3][4][5] |
| CYP3A4.33 | Elevated Clearance | [3][4][5] |
| CYP3A4.24 | Reduced Activity | [3][4][5] |
| CYP3A4.31 | Reduced Activity | [3][4][5] |
| CYP3A4.34 | Reduced Activity | [3][4][5] |
Other Contributing Factors
-
Drug-Drug Interactions: Co-administration of CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) can increase ziprasidone levels, while inducers (e.g., carbamazepine) can decrease them[6].
-
Food Intake: The bioavailability of ziprasidone can be up to two-fold higher when taken with food, particularly a high-fat meal.
-
Ethnicity: Studies have suggested potential differences in ziprasidone metabolism between different ethnic groups, which may be partly attributable to genetic factors[7].
Comparative Analysis of Analytical Methods for Ziprasidone Quantification
Accurate determination of ziprasidone plasma levels is paramount for effective TDM. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) are two commonly employed methods.
Table 2: Performance Comparison of HPLC-UV and UHPLC-MS/MS for Ziprasidone Analysis
| Parameter | HPLC-UV | UHPLC-MS/MS | Reference |
| Selectivity | Good | Excellent | [8][9][10] |
| Sensitivity | Lower | Higher | [8][9][10] |
| Linearity (r) | > 0.99 | > 0.99 | [9][10] |
| Precision | Good | Good (marginally lower than HPLC-UV) | [9][10] |
| Accuracy | Good | Good (marginally lower than HPLC-UV) | [9][10] |
| Analysis Time | Longer | Shorter | [8][9][10] |
| Solvent Consumption | Higher | Lower | [9][10] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting ziprasidone from plasma is Liquid-Liquid Extraction.
-
To a 1 mL plasma sample, add an internal standard.
-
Add 5 mL of an organic solvent mixture (e.g., methyl tert-butyl ether and dichloromethane, 70:30 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
HPLC-UV Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 28:72 v/v) at a specific pH (e.g., pH 3.6).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a specific wavelength (e.g., 210 nm).
-
Internal Standard: A suitable compound such as escitalopram.
UHPLC-MS/MS Method
-
Column: UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of methanol and water containing ammonium acetate and acetic acid.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Detection: Triple-quadrupole tandem mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
-
Internal Standard: A stable isotope-labeled version of ziprasidone or a structurally similar compound like carbamazepine.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of ziprasidone and a typical workflow for its therapeutic drug monitoring.
Caption: Metabolic pathway of ziprasidone.
Caption: Ziprasidone TDM workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of CYP3A4 functional variability on ziprasidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of CYP3A4 functional variability on ziprasidone metabolism [frontiersin.org]
- 5. Impact of CYP3A4 functional variability on ziprasidone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of A review on analytical method development and validation of Ziprasidone HCL by UV spectroscopy in bulk and marketed formulation [ijpar.com]
- 7. An Inter-Ethnic Comparison Study of Ziprasidone Plasma Levels, Dosage and Clinical Response in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ziprasidone D8: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Ziprasidone D8, a deuterated analog of the atypical antipsychotic medication Ziprasidone. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Waste Classification and Hazard Profile
This compound is classified as a non-RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste . While it does not meet the federal criteria for characteristic hazardous waste (ignitable, corrosive, reactive, or toxic), it is not considered harmless.[1][2] Safety Data Sheets (SDS) indicate that this compound may cause damage to organs through prolonged or repeated exposure.[1] Therefore, it must not be disposed of as general laboratory trash or flushed down the drain.[1] The recommended and often legally mandated method of disposal for this category of waste is incineration at an approved waste management facility.[1][2]
In-Laboratory Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe handling, segregation, and packaging of this compound waste within a laboratory setting prior to its collection by a certified waste management vendor.
Step 1: Segregation of Waste
-
Immediately upon generation, segregate this compound waste from all other waste streams, including general trash, hazardous chemical waste, biohazardous waste, and sharps waste.[2]
-
Use dedicated, color-coded waste containers to prevent co-mingling. For non-hazardous pharmaceutical waste, a common color scheme is a white container with a blue lid .[3]
Step 2: Waste Container Selection and Compatibility
-
Collect solid this compound waste in a primary container that is compatible with the chemical. The original product container is often a suitable choice.[4]
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[1]
-
For any residual liquids or solutions containing this compound, use a container made of a material that will not react with or be degraded by the solvent.[4]
Step 3: Packaging of Solid Waste
-
Place solid this compound waste directly into the designated non-hazardous pharmaceutical waste container.
-
Ensure that the container is not overfilled.
-
Keep the container securely closed at all times, except when adding waste.
Step 4: Labeling the Waste Container
-
Proper labeling is critical for ensuring safe handling and disposal. The label must be clearly legible and securely affixed to the container.
-
The label should include the following information:
-
The words "Non-Hazardous Pharmaceutical Waste for Incineration" . In some jurisdictions, such as California, the specific wording "Incineration Only" or "High Heat" is required.[5]
-
The name of the chemical: "this compound" .
-
The accumulation start date (the date the first piece of waste was placed in the container).[6]
-
The name and contact information of the generating laboratory or principal investigator.[6]
-
A clear indication of the contents (e.g., "Solid Waste").
-
Step 5: Storage of Waste On-Site
-
Store the labeled waste container in a designated, secure area within the laboratory that is inaccessible to unauthorized personnel.[2]
-
The storage area should be away from general traffic and separate from incompatible materials.
Step 6: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or your contracted waste management provider to schedule a pickup for the non-hazardous pharmaceutical waste.
-
Ensure that all required documentation, such as a waste manifest or inventory sheet, is completed accurately and accompanies the waste container upon pickup.[2]
Quantitative Data Summary
| Parameter | Guideline/Specification | Source |
| Waste Classification | Non-RCRA Hazardous Pharmaceutical Waste | [1][2] |
| Primary Hazard | May cause damage to organs through prolonged or repeated exposure (H373) | [1] |
| Recommended Disposal | Incineration at an approved facility | [1][2] |
| Container Color Code | White with Blue Lid (recommended for non-hazardous pharma waste) | [3] |
| Labeling Requirement | "Non-Hazardous Pharmaceutical Waste for Incineration" or "Incineration Only" | [5] |
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. Pharma Medical Waste Containers - EnviroTain [envirotain.com]
- 4. bsu.edu [bsu.edu]
- 5. IMPORTANT! New requirements for Pharmaceutical Labels - INGENIUM [pureingenium.com]
- 6. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Information for Handling Ziprasidone D8
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ziprasidone D8, a deuterated analog of the atypical antipsychotic Ziprasidone. As a potent pharmaceutical compound, stringent adherence to these procedures is vital to ensure the safety of laboratory personnel and the environment. The information herein is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment:
This compound is classified as a hazardous substance that may cause damage to organs through prolonged or repeated exposure.[1][2] Its non-deuterated counterpart, Ziprasidone, has been associated with potential allergic skin reactions.[3][4] Therefore, a thorough risk assessment should be conducted before any handling of this compound to identify and mitigate potential exposure risks.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table outlines the recommended PPE for various handling scenarios.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol generation, such as weighing and transferring large quantities of powder. Provides a high level of protection.[1] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for tasks with moderate risk of aerosolization. A proper fit test is mandatory.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1][5] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® or microporous film to provide protection against chemical splashes and dust.[1] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing for lower-risk activities. | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection, especially when there is a risk of splashes.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1] |
Operational Plans: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the critical steps for pre-handling, handling, and post-handling activities.
1. Pre-Handling Preparation:
-
Decontamination Readiness: Ensure that a validated decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[1]
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[1]
2. Handling Procedures:
-
Containment: Whenever feasible, use a containment system such as a barrier isolator or a glove bag for handling this compound powder to prevent airborne exposure.[2] For less hazardous operations, a certified chemical fume hood should be used.
-
Weighing and Aliquoting: If a closed system is not available, handle powders with techniques that minimize dust generation, such as gentle scooping. Place a plastic-backed absorbent pad on the work surface to contain any minor spills.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing. Keep containers covered as much as possible.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
1. Immediate Actions:
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or involves airborne powder, evacuate the area.
-
For spills of powdered material, do not attempt to clean it up if you are not trained in using a particulate respirator.[6]
2. Spill Cleanup Procedure:
-
Don Appropriate PPE: This should include a respirator, double gloves, a disposable gown, and eye protection.
-
Contain the Spill: For liquid spills, use an absorbent material from a chemical spill kit. For powder spills, gently cover the material with a wet paper towel or absorbent pad to avoid making the powder airborne.[7][8]
-
Clean the Area: Work from the outside of the spill inwards. Collect all contaminated materials using tools such as scoops or forceps and place them into a labeled hazardous waste container.[1][7]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a detergent and water wash.[7]
-
Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste.[1]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste.
1. Waste Segregation and Collection:
-
Use dedicated, clearly labeled, and sealed containers for all this compound waste.
-
Do not mix hazardous pharmaceutical waste with general laboratory waste.
2. Disposal Method:
-
Prohibition of Sewering: It is prohibited to dispose of hazardous pharmaceutical waste by flushing it down the drain.[9][10]
-
Licensed Waste Hauler: All this compound waste must be disposed of through a licensed hazardous waste management company. This ensures that the waste is transported, treated, and disposed of in accordance with EPA and local regulations.
-
Documentation: Maintain accurate records of all disposed hazardous waste as required by institutional and regulatory policies.[1]
By implementing these comprehensive safety and logistical procedures, research facilities can effectively manage the risks associated with handling this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. shipmangoodwin.com [shipmangoodwin.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. Cleaning up spills [myhealth.alberta.ca]
- 9. EPA Rule on Pharmaceutical Hazardous Waste Disposal | OSHA Review [oshareview.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
